AR-9281
Description
This compound inhibits soluble epoxide hydrolase.
AR9281 is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-12(22)21-4-2-16(3-5-21)19-17(23)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,2-11H2,1H3,(H2,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDQLWBKJOMXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913548-29-5 | |
| Record name | AR-9281 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913548295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-9281 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AR-9281 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA03Q8EZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AR-9281: A Deep Dive into its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AR-9281, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, within endothelial cells. By elucidating the intricate signaling pathways and cellular responses modulated by this compound, this document aims to equip researchers and drug development professionals with a thorough understanding of its therapeutic potential in cardiovascular diseases.
Core Mechanism: Inhibition of Soluble Epoxide Hydrolase
This compound's primary mechanism of action is the potent and selective inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolic cascade of arachidonic acid.[1][2] sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less biologically active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, this compound effectively stabilizes and increases the bioavailability of EETs in the endothelium.[4][5]
Quantitative Inhibition Data
The inhibitory potency of this compound against sEH has been quantified, demonstrating its high affinity for the enzyme.
| Enzyme Source | IC50 Value |
| Human sEH (HsEH) | 13.8 nM[4] |
| Murine sEH (MsEH) | 1.7 nM[4] |
Downstream Effects in Endothelial Cells
The elevation of EET levels triggered by this compound initiates a cascade of signaling events within endothelial cells, culminating in improved endothelial function and vasodilation.
Enhanced Nitric Oxide Bioavailability
EETs are known to stimulate endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the potent vasodilator, nitric oxide (NO).[6] Increased EET levels lead to the activation of eNOS, thereby enhancing NO production and bioavailability.[6] This effect is crucial for maintaining vascular tone and preventing endothelial dysfunction. While the precise mechanism of EET-mediated eNOS activation is still under investigation, it is believed to involve phosphorylation of eNOS at key regulatory sites.[7][8][9][10][11]
Modulation of Inflammatory Pathways
EETs possess anti-inflammatory properties, partly through their ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including adhesion molecules and cytokines, in endothelial cells.[13][14][15][16] By stabilizing EETs, this compound can attenuate the inflammatory response in the vasculature.
Signaling Pathway Diagram
Caption: this compound inhibits sEH, increasing EETs, which activate eNOS and inhibit NF-κB.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
Objective: To quantify the inhibitory effect of this compound on sEH activity.
Protocol: A fluorometric assay is commonly used.[17][18]
-
Tissue/Cell Lysate Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add the cell lysate, assay buffer, and varying concentrations of this compound or vehicle control.[17]
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).[6]
-
Measure the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 362/460 nm).[18]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: sEH Activity Assay
References
- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms underlying the activation of eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of endothelial nitric oxide synthase phosphorylation and activation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NF-κB signal transduction pathway in aortic endothelial cells is primed for activation in regions predisposed to atherosclerotic lesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB regulation of endothelial cell function during LPS-induced toxemia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. abcam.cn [abcam.cn]
- 19. benchchem.com [benchchem.com]
AR-9281 and Soluble Epoxide Hydrolase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme pivotal in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound stabilizes and increases the bioavailability of EETs, offering a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This technical guide provides an in-depth overview of the this compound sEH inhibition pathway, compiling key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Soluble Epoxide Hydrolase Inhibition Pathway
The arachidonic acid cascade is a major signaling pathway that produces a variety of bioactive lipid mediators. One branch of this cascade, mediated by cytochrome P450 (CYP) epoxygenases, converts arachidonic acid into four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs possess potent vasodilatory, anti-inflammatory, and anti-fibrotic properties.
The primary route of EET metabolism and inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding, and less biologically active, dihydroxyeicosatrienoic acids (DHETs). This compound acts as a transition-state inhibitor of sEH, binding to the enzyme's active site and preventing the hydrolysis of EETs. This leads to an accumulation of beneficial EETs, thereby amplifying their protective effects on the cardiovascular and renal systems.
Figure 1: this compound Inhibition of the sEH Pathway.
Quantitative Data
In Vitro Potency of this compound
The inhibitory activity of this compound against soluble epoxide hydrolase has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of the compound.
| Enzyme Source | IC50 (nM) |
| Human sEH (HsEH) | 13.8 |
| Murine sEH (MsEH) | 1.7 |
Table 1: In vitro potency of this compound against human and murine soluble epoxide hydrolase.
Pharmacokinetics of this compound in Humans
Phase I clinical trials in healthy human subjects have characterized the pharmacokinetic profile of this compound following oral administration.
| Parameter | Value |
| Single Ascending Dose (10-1000 mg) | |
| Mean Terminal Half-life (t½) | 3 to 5 hours |
| Absorption | Rapidly absorbed |
| Area Under the Curve (AUC) | Approximately dose-proportional up to 500 mg |
| Multiple Dose (100-400 mg every 8 hours for 7 days) | |
| sEH Inhibition | Sustained at ≥90% during the trough |
Table 2: Summary of pharmacokinetic parameters of this compound in healthy human subjects.[1][2][3][4]
In Vivo Efficacy of this compound in a Rat Model of Hypertension
The antihypertensive effects of this compound have been demonstrated in the angiotensin II (Ang II)-induced hypertension rat model.
| Parameter | Control | Ang II + Vehicle | Ang II + this compound (100 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | 110 ± 2 | 180 ± 5 | 142 ± 7 |
| Glomerular Injury (relative fold increase) | 1 | 6 | 2 |
| Renal Inflammatory Gene Expression | Baseline | 30 genes increased >3-fold | 34 genes decreased >3-fold |
Table 3: In vivo efficacy of this compound in the angiotensin II-induced hypertension rat model after a 14-day treatment period.[5][6][7][8][9]
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound against sEH.
Figure 2: Experimental Workflow for sEH Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Recombinant sEH enzyme is diluted in an appropriate assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA).
-
A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
A non-fluorescent sEH substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl) carbonate (CMNPC), is prepared.
-
-
Assay Procedure:
-
In a 96-well microplate, the sEH enzyme solution is incubated with varying concentrations of this compound for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the sEH substrate.
-
The hydrolysis of the substrate by sEH generates a fluorescent product.
-
-
Data Acquisition and Analysis:
-
The increase in fluorescence is monitored over time using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each concentration of this compound is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal model.
-
Angiotensin II-Induced Hypertension in Rats
This in vivo model is used to evaluate the antihypertensive efficacy of compounds like this compound.
Figure 3: Workflow for Angiotensin II-Induced Hypertension Model.
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats are commonly used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Induction of Hypertension:
-
Hypertension is induced by continuous subcutaneous infusion of angiotensin II via an osmotic minipump.
-
-
Drug Administration:
-
This compound is administered orally, typically once daily, for the duration of the study. A vehicle control group receives the formulation without the active compound.
-
-
Blood Pressure Measurement:
-
Systolic blood pressure is monitored at regular intervals using a non-invasive tail-cuff method.
-
-
Endpoint Analysis:
-
Kidneys are harvested for histological examination to assess for glomerular injury.
-
Renal tissue may also be used for gene expression analysis of inflammatory markers via real-time PCR.
Clinical Development
This compound has undergone Phase I and Phase IIa clinical trials.[1][10] The Phase I studies in healthy volunteers demonstrated that this compound was well-tolerated and effectively inhibited sEH in a dose-dependent manner.[1] A Phase IIa trial (NCT00847899) was initiated to evaluate the safety and efficacy of this compound in patients with mild to moderate hypertension and impaired glucose tolerance. While this compound showed a good safety profile, it reportedly had a short half-life and did not demonstrate sufficient efficacy in the Phase II studies to warrant further development for these indications.[11][12][13] Nevertheless, the clinical evaluation of this compound provided valuable proof-of-concept for sEH inhibition as a therapeutic strategy in humans.[11]
Conclusion
This compound is a well-characterized, potent inhibitor of soluble epoxide hydrolase. The inhibition of sEH by this compound leads to the stabilization of epoxyeicosatrienoic acids, which have beneficial effects on the cardiovascular and renal systems. Preclinical studies have demonstrated the efficacy of this compound in reducing blood pressure and end-organ damage in models of hypertension. While clinical development did not proceed past Phase IIa, the research on this compound has significantly advanced the understanding of the therapeutic potential of sEH inhibition. This pathway remains an active area of investigation for the development of new treatments for hypertension, inflammation, and other related disorders.
References
- 1. agilent.com [agilent.com]
- 2. oipub.com [oipub.com]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arete Therapeutics Initiates Phase 1 Clinical Trial For AR9281 as a First-in-Class Antihypertensive Agent - BioSpace [biospace.com]
- 11. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of AR-9281: A Soluble Epoxide Hydrolase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AR-9281, also known as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, offering a promising therapeutic strategy for a range of cardiovascular and metabolic diseases. Developed by Arete Therapeutics, this compound progressed through preclinical and early clinical development for the treatment of hypertension and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and key data presented in a structured format.
Introduction
The soluble epoxide hydrolase (sEH) enzyme is a key component of the arachidonic acid cascade. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active corresponding dihydroxyeicosatrienoic acids (DHETs). EETs possess a range of beneficial physiological effects, including vasodilation, anti-inflammatory, and anti-hypertensive properties.[1] Inhibition of sEH, therefore, represents an attractive therapeutic approach to augment these endogenous protective pathways.[1] this compound emerged as a first-in-class sEH inhibitor that entered clinical development.[2]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(1-acetylpiperidin-4-yl)-3-(1-adamantyl)urea | [3] |
| Molecular Formula | C18H29N3O2 | [3] |
| Molecular Weight | 319.44 g/mol | [3] |
| CAS Number | 913548-29-5 | [3] |
Mechanism of Action
This compound is a potent and selective inhibitor of soluble epoxide hydrolase.[4] By blocking the activity of sEH, this compound prevents the degradation of EETs, thereby increasing their local concentrations and enhancing their biological effects.[1] These effects include vasodilation, which contributes to blood pressure reduction, and improved glucose metabolism.[2][5] The mechanism of action is centered on the stabilization of EETs, which then act on various downstream targets to elicit their therapeutic effects.[1]
Figure 1: Mechanism of action of this compound.
Preclinical Development
In Vitro Efficacy
This compound demonstrated potent inhibition of both human and murine soluble epoxide hydrolase.
| Enzyme Source | IC50 | Reference |
| Human sEH (HsEH) | 13.8 nM | [4] |
| Murine sEH (MsEH) | 1.7 nM | [4] |
In Vivo Efficacy
This compound was evaluated in a rat model of hypertension induced by angiotensin II infusion. Oral administration of this compound for 14 days significantly reduced systolic blood pressure.[2][6]
| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |
| Control | 110 ± 2 | [6] |
| Angiotensin II + Vehicle | 180 ± 5 | [6] |
| Angiotensin II + this compound (100 mg/kg/day) | 142 ± 7 | [6] |
In a mouse model of diet-induced obesity, this compound attenuated the increase in blood glucose levels following an intraperitoneal glucose tolerance test, indicating improved glucose metabolism.[5][7]
Clinical Development
Phase I Clinical Trials
This compound was evaluated in single and multiple ascending dose studies in healthy volunteers. The trials demonstrated that this compound was safe and well-tolerated.[8]
Pharmacokinetic Parameters in Healthy Volunteers:
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed | [8] |
| Mean Terminal Half-life | 3 to 5 hours | [8] |
| AUC | Approximately dose-proportional up to 500 mg | [8] |
Pharmacodynamic Effects in Healthy Volunteers:
| Dose | sEH Inhibition | Duration | Reference |
| 250 mg (single dose) | ≥ 90% | 8 hours | [8] |
| 500 mg (single dose) | ≥ 90% | 12 hours | [8] |
| 100-400 mg (every 8 hours) | Sustained ≥ 90% | During trough | [8] |
Phase IIa Clinical Trial
A Phase IIa clinical trial (NCT00847899) was initiated to evaluate the safety and efficacy of this compound in patients with mild to moderate hypertension and impaired glucose tolerance.[9] The study was a multicenter, double-blind, placebo-controlled trial.[9] However, the development of this compound was not progressed beyond Phase II, reportedly due to a lack of robust efficacy in human trials.[10]
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A fluorometric assay is commonly used to determine the inhibitory activity of compounds against sEH.
Figure 2: Workflow for sEH inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human or murine sEH is diluted in an appropriate assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).[11]
-
This compound is serially diluted in DMSO and then further diluted in assay buffer.
-
A non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), is used, which upon hydrolysis by sEH, yields a highly fluorescent product.[12]
-
-
Assay Procedure:
-
The sEH enzyme solution is added to the wells of a microplate.
-
Dilutions of this compound or vehicle (DMSO) are added to the wells.
-
The plate is pre-incubated for 5 minutes at 30°C.[11]
-
The enzymatic reaction is initiated by the addition of the PHOME substrate.[12]
-
Fluorescence is measured kinetically using a plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[12][13]
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the sEH activity.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Angiotensin II-Induced Hypertension in Rats
This model is used to evaluate the anti-hypertensive effects of compounds.
Figure 3: Workflow for Angiotensin II-induced hypertension model.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are commonly used.[14]
-
Induction of Hypertension:
-
Rats are anesthetized, and osmotic minipumps are surgically implanted subcutaneously.
-
The pumps are filled with angiotensin II to deliver a continuous infusion (e.g., 65 ng/min) for 14 days.[6] Control animals receive vehicle-filled pumps.
-
-
Drug Administration:
-
This compound is administered orally once daily at a specified dose (e.g., 100 mg/kg/day) for the duration of the angiotensin II infusion.[6]
-
-
Blood Pressure Measurement:
-
Systolic blood pressure is measured at baseline and at regular intervals throughout the study using the tail-cuff method.[15]
-
-
Data Analysis:
-
Blood pressure measurements are compared between the vehicle-treated and this compound-treated groups.
-
Diet-Induced Obesity and Oral Glucose Tolerance Test (OGTT) in Mice
This model is used to assess the effects of compounds on glucose metabolism in an obese and insulin-resistant state.
Detailed Methodology:
-
Induction of Obesity:
-
Oral Glucose Tolerance Test (OGTT):
-
Mice are fasted overnight (e.g., 16-18 hours) with free access to water.[17]
-
A baseline blood glucose measurement is taken from the tail vein.
-
A glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.[17]
-
Blood glucose levels are measured at various time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[17]
-
-
Drug Administration:
-
This compound or vehicle is administered prior to the OGTT.
-
-
Data Analysis:
-
The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups to assess glucose tolerance.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of soluble epoxide hydrolase that demonstrated promising preclinical efficacy in models of hypertension and diabetes. While its clinical development was halted, the extensive research on this compound has significantly contributed to the understanding of the therapeutic potential of sEH inhibition. The data and methodologies presented in this guide provide a valuable resource for researchers in the fields of cardiovascular and metabolic drug discovery. The journey of this compound underscores the challenges of translating preclinical findings to clinical efficacy but also highlights the sEH pathway as a continued area of interest for therapeutic intervention.
References
- 1. Diet-induced obesity murine model [protocols.io]
- 2. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H29N3O2 | CID 12000797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypertension model in rats - Enamine [enamine.net]
- 16. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
AR-9281: A First-in-Class Soluble Epoxide Hydrolase (s-EH) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AR-9281 is a potent and selective, orally available small molecule inhibitor of soluble epoxide hydrolase (s-EH), an enzyme pivotal in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[1][2][3][4] By inhibiting s-EH, this compound effectively increases the bioavailability of EETs, offering a promising therapeutic strategy for a range of cardiovascular and metabolic diseases.[5][6][7][8] Preclinical studies have demonstrated its efficacy in rodent models of hypertension and type 2 diabetes.[7][8][9] Furthermore, Phase I and II clinical trials have established a favorable safety, tolerability, and pharmacokinetic profile in humans.[1][2][3][10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Introduction: The Soluble Epoxide Hydrolase Pathway
Soluble epoxide hydrolase (s-EH) is a cytosolic enzyme that plays a critical role in the arachidonic acid cascade.[5][6] Specifically, s-EH metabolizes epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[5][6][11] EETs possess potent vasodilatory, anti-inflammatory, and anti-fibrotic properties.[5][6] Therefore, inhibition of s-EH represents a key therapeutic target to augment the beneficial effects of endogenous EETs.[5][6][7][8]
This compound: Mechanism of Action and Chemical Properties
This compound, chemically known as 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, is a potent and selective inhibitor of s-EH.[1][2][7][9] Its inhibitory action on s-EH prevents the degradation of EETs, thereby increasing their circulating levels and enhancing their therapeutic effects.[7][8][12]
Chemical Structure:
-
IUPAC Name: 1-(1-acetylpiperidin-4-yl)-3-(tricyclo[3.3.1.1³,⁷]decan-1-yl)urea[12]
-
Molecular Weight: 319.44 g/mol [13]
-
CAS Number: 913548-29-5[12]
In Vitro and In Vivo Efficacy Data
In Vitro Potency
This compound has demonstrated potent inhibitory activity against both human and murine s-EH.
| Enzyme Source | IC₅₀ (nM) |
| Human s-EH (HsEH) | 13.8[14] |
| Murine s-EH (MsEH) | 1.7[14] |
Preclinical Efficacy in Animal Models
In a well-established rat model of angiotensin II-induced hypertension, oral administration of this compound demonstrated a significant reduction in systolic blood pressure.[11][15] Treatment with this compound also led to amelioration of renal injury and improved vascular function.[11][15]
| Treatment Group | Systolic Blood Pressure (mmHg) |
| Control | 110 ± 2 |
| Angiotensin II + Vehicle | 180 ± 5 |
| Angiotensin II + this compound | 142 ± 7 |
Data presented as mean ± SEM.[11][15]
In a mouse model of diet-induced obesity, this compound treatment attenuated the enhanced glucose excursion observed during an intraperitoneal glucose tolerance test (IPGTT), indicating improved glucose metabolism.[7][8][9] Chronic administration of this compound also resulted in reduced caloric intake and significant weight loss.[16]
| Treatment Group | Effect on Glucose Excursion |
| Diet-Induced Obese + Vehicle | Enhanced glucose excursion |
| Diet-Induced Obese + this compound | Attenuated glucose excursion |
Human Clinical Data
Phase I single and multiple ascending dose studies in healthy volunteers demonstrated that this compound was safe and well-tolerated.[1][2][3] The compound was rapidly absorbed with a mean terminal half-life of 3 to 5 hours.[1][2] Dose-dependent inhibition of blood s-EH activity was observed, with greater than 90% inhibition achieved at therapeutic doses.[1][2] A Phase IIa clinical trial was initiated to evaluate the efficacy of this compound in patients with mild to moderate hypertension and impaired glucose tolerance.[10]
Signaling Pathways and Experimental Workflows
Soluble Epoxide Hydrolase (s-EH) Signaling Pathway
The following diagram illustrates the central role of s-EH in the arachidonic acid cascade and the mechanism of action of this compound.
Caption: The s-EH signaling pathway and the inhibitory action of this compound.
Experimental Workflow: s-EH Inhibition Assay
This diagram outlines the typical workflow for determining the inhibitory potency of a compound like this compound on s-EH activity.
Caption: Workflow for an in vitro s-EH inhibition assay.
Experimental Workflow: In Vivo Hypertension Model
This diagram illustrates the key steps in evaluating the efficacy of this compound in a rodent model of angiotensin II-induced hypertension.
Caption: Workflow for an in vivo angiotensin II-induced hypertension study.
Experimental Protocols
Soluble Epoxide Hydrolase (s-EH) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against s-EH.
Materials:
-
Recombinant human or murine s-EH enzyme
-
This compound (or other test inhibitor)
-
s-EH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
In the wells of the microplate, add a fixed amount of s-EH enzyme solution.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only) and a no-enzyme control.
-
Incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time (kinetic assay) or incubate for a fixed period (e.g., 30 minutes) and then measure the final fluorescence (endpoint assay).
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Angiotensin II-Induced Hypertension in Rats
Objective: To evaluate the in vivo efficacy of this compound in reducing blood pressure in a hypertensive rat model.
Materials:
-
Male Sprague-Dawley rats
-
Angiotensin II
-
Osmotic minipumps
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatize rats to the housing facility and handling procedures for at least one week.
-
Measure baseline systolic blood pressure for several days using tail-cuff plethysmography.
-
Surgically implant osmotic minipumps filled with angiotensin II (e.g., 65 ng/min) subcutaneously to induce hypertension.
-
Divide the rats into treatment groups: vehicle control and this compound (at various doses, administered orally, e.g., by gavage).
-
Begin daily treatment with vehicle or this compound on the same day as minipump implantation.
-
Measure systolic blood pressure daily or every other day for the duration of the study (e.g., 14 days).
-
At the end of the study, euthanize the animals and collect tissues (e.g., kidneys, aorta) for further analysis (e.g., histology for renal injury, assessment of vascular function).
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
Objective: To assess the effect of this compound on glucose metabolism in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet
-
This compound
-
Vehicle control
-
Glucose solution (e.g., 20% dextrose in sterile saline)
-
Glucometer and test strips
Procedure:
-
Induce obesity and glucose intolerance by feeding mice a high-fat diet for a specified period (e.g., 10-12 weeks).
-
Divide the mice into treatment groups: vehicle control and this compound (administered orally).
-
Treat the mice with vehicle or this compound for a defined period (e.g., 4-6 weeks).
-
For the IPGTT, fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (time 0) from a tail snip.
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Conclusion
This compound stands out as a pioneering first-in-class inhibitor of soluble epoxide hydrolase. Its robust preclinical efficacy in models of hypertension and diabetes, coupled with a favorable human safety profile, underscores its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further investigation and clinical application of s-EH inhibitors. The continued exploration of this compound and next-generation s-EH inhibitors holds significant promise for the development of novel treatments for a spectrum of cardiovascular and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Epoxygenase - Wikipedia [en.wikipedia.org]
- 4. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal injury in angiotensin II+l-NAME-induced hypertensive rats is independent of elevated blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of soluble epoxide hydrolase reduces food intake and increases metabolic rate in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiotensin II- and Salt-Induced Kidney Injury through Rac1-Mediated Mineralocorticoid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. catalog.data.gov [catalog.data.gov]
- 16. idexxbioanalytics.com [idexxbioanalytics.com]
The sEH Inhibitor AR-9281: An In-Depth Technical Guide on its Effects on Epoxyeicosatrienoic Acids (EETs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-9281 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on the metabolism of epoxyeicosatrienoic acids (EETs), and its therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in cardiovascular and inflammatory disease.
Introduction: The Role of Soluble Epoxide Hydrolase and EETs
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. EETs play a crucial role in cardiovascular homeostasis, exhibiting vasodilatory, anti-inflammatory, and anti-platelet aggregatory effects. The primary route of EET degradation is through enzymatic hydrolysis by soluble epoxide hydrolase (sEH) to their less active dihydroxyeicosatrienoic acid (DHET) metabolites. By inhibiting sEH, the bioavailability of EETs is increased, thereby augmenting their beneficial physiological effects.
This compound: A Potent Inhibitor of Soluble Epoxide Hydrolase
This compound is a small molecule inhibitor that potently and selectively targets the sEH enzyme. Its inhibition of sEH leads to a significant increase in the levels of EETs, which has been demonstrated to have therapeutic effects in preclinical models of hypertension, inflammation, and diabetes.
Mechanism of Action
This compound acts as a competitive inhibitor of sEH, binding to the active site of the enzyme and preventing the hydrolysis of EETs to DHETs. This leads to an accumulation of endogenous EETs in various tissues, enhancing their signaling actions.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Citation |
| sEH | Human | 8 - 13.8 | [1] |
| sEH | Murine | 1.7 - 3 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)[2]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |
| 10 mg | 53.2 ± 16.9 | 1.0 (0.5-2.0) | 164 ± 40 | 3.1 ± 0.5 |
| 25 mg | 153 ± 37 | 1.0 (0.5-2.0) | 545 ± 123 | 3.4 ± 0.6 |
| 50 mg | 301 ± 73 | 1.0 (0.5-3.0) | 1230 ± 290 | 3.7 ± 0.6 |
| 100 mg | 580 ± 141 | 1.5 (1.0-3.0) | 2750 ± 650 | 4.0 ± 0.7 |
| 250 mg | 1530 ± 360 | 2.0 (1.0-4.0) | 9160 ± 2160 | 4.6 ± 0.8 |
| 500 mg | 3460 ± 820 | 2.5 (1.0-4.0) | 24800 ± 5800 | 5.0 ± 0.9 |
| 1000 mg | 7830 ± 1840 | 3.0 (2.0-6.0) | 64300 ± 15100 | 5.2 ± 1.0 |
Data are presented as mean ± SD, except for Tmax which is median (range).
Table 3: Efficacy of this compound in a Rat Model of Angiotensin II-Induced Hypertension[3]
| Treatment Group | Systolic Blood Pressure (mmHg) at Day 14 |
| Control | 110 ± 2 |
| Angiotensin II + Vehicle | 180 ± 5 |
| Angiotensin II + this compound (10 mg/kg/day) | 142 ± 7 |
Detailed Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of compounds like this compound against sEH using a fluorogenic substrate.
Materials:
-
Recombinant human or murine sEH
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
This compound or other test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 50 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 50 µL of sEH enzyme solution (e.g., 2 nM final concentration) to each well.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of pre-warmed PHOME substrate solution (e.g., 10 µM final concentration).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Monitor the fluorescence kinetically for 10-20 minutes, or as a single endpoint reading after a fixed time.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
References
Preclinical Profile of AR-9281: A Soluble Epoxide Hydrolase Inhibitor in Rodent Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of arachidonic acid. By inhibiting sEH, this compound prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). This mechanism of action has positioned this compound as a promising therapeutic candidate for a range of conditions, including hypertension, inflammation, and metabolic diseases. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various rodent models, summarizing key efficacy data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the soluble epoxide hydrolase enzyme.[1] This inhibition leads to an increase in the bioavailability of epoxyeicosatrienoic acids (EETs). EETs are known to possess vasodilatory, anti-inflammatory, and insulin-sensitizing properties. One of the key downstream effects of increased EET levels is the modulation of the NF-κB signaling pathway, a critical regulator of inflammation.[2] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory genes.[2]
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Figure 2: Workflow for Angiotensin II-Induced Hypertension Model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are utilized for this model.
[3]2. Induction of Hypertension: Hypertension is induced by continuous infusion of angiotensin II (e.g., 65 ng/min) via surgically implanted osmotic minipumps for a period of 14 days.
[3]3. Treatment: this compound is administered orally (e.g., 100 mg/kg/day) for the duration of the angiotensin II infusion. [3]A vehicle control group receives the vehicle (e.g., 5% (2-hydroxypropyl)-β-cyclodextrin).
[3]4. Blood Pressure Measurement: Systolic blood pressure is monitored throughout the study period.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues are collected for further analysis.
-
Renal Histology: Kidneys are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for glomerular and tubular injury.
-
Gene Expression Analysis: Real-time PCR is performed on renal tissue to quantify the expression of inflammatory genes.
-
Vascular Function Assessment: Afferent arterioles and mesenteric resistance arteries are isolated to assess endothelial-dependent dilator responses to acetylcholine.
[3]
Diet-Induced Obesity and Glucose Intolerance in Mice
This model is employed to assess the effects of this compound on metabolic parameters.
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References
- 1. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
AR-9281: A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators. By inhibiting sEH, this compound increases the bioavailability of epoxyeicosatrienoic acids (EETs), which have demonstrated protective effects in various models of cardiovascular disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy in hypertension and cardiac fibrosis, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in cardiovascular disease.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is a key enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs)[1][2][3]. EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess potent vasodilatory, anti-inflammatory, and anti-fibrotic properties[1][2][3][4]. By blocking the activity of sEH, this compound effectively increases the concentration and prolongs the half-life of EETs, thereby enhancing their beneficial cardiovascular effects[5]. The mechanism of action involves the modulation of several downstream signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) mediated transcription, which plays a role in cardiac hypertrophy[6].
Quantitative Data
In Vitro Potency
This compound has demonstrated high potency against both human and murine soluble epoxide hydrolase.
| Enzyme Target | IC50 (nM) | Reference |
| Human sEH (HsEH) | 13.8 | [7][8] |
| Murine sEH (MsEH) | 1.7 | [7][8] |
Preclinical Efficacy in Angiotensin II-Induced Hypertension
In a well-established rat model of hypertension induced by angiotensin II infusion, oral administration of this compound led to a significant reduction in systolic blood pressure.
| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |
| Control | 110 ± 2 | [9] |
| Angiotensin II + Vehicle | 180 ± 5 | [9][10] |
| Angiotensin II + this compound | 142 ± 7 | [9][10] |
Anti-inflammatory Effects in Renal Tissue
This compound treatment has been shown to significantly down-regulate the expression of numerous pro-inflammatory genes in the kidneys of angiotensin II-induced hypertensive rats[9]. A selection of these genes with their respective fold-change is presented below.
| Gene | Fold Change (this compound vs. Vehicle) |
| Ccl2 (MCP-1) | -4.5 |
| Ccl5 (RANTES) | -3.8 |
| Cxcl10 (IP-10) | -5.2 |
| IL-1β | -3.1 |
| IL-6 | -3.9 |
| Tnf | -2.8 |
| Data extracted from a larger dataset of 84 inflammatory genes[9]. |
Pharmacokinetics in Humans
In healthy human subjects, this compound was well-tolerated and exhibited rapid absorption. The terminal half-life ranged from 3 to 5 hours. Sustained inhibition of sEH activity (≥90%) was achieved with multiple-dose regimens[11].
| Dose Regimen | sEH Inhibition | Reference |
| 250 mg single dose | ≥90% over 8 hours | [11][12] |
| 500 mg single dose | ≥90% over 12 hours | [11][12] |
| 100-400 mg every 8 hours | ≥90% sustained | [11][12] |
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against sEH.
Materials:
-
Recombinant human or murine sEH
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Prepare serial dilutions of the test compound in sEH Assay Buffer.
-
In a 96-well plate, add a defined amount of sEH enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate for 5 minutes at 30°C.
-
Initiate the reaction by adding the sEH substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Angiotensin II-Induced Hypertension in Rats
This protocol outlines the induction of hypertension in rats using angiotensin II, a model frequently used to evaluate anti-hypertensive agents like this compound[9][13][14][15].
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Angiotensin II
-
Osmotic minipumps
-
Vehicle for this compound (e.g., corn oil)
-
This compound
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatize rats to the housing facility and handling procedures.
-
Implant osmotic minipumps subcutaneously in the dorsal region of the rats under anesthesia. The pumps should be filled to deliver angiotensin II at a continuous rate (e.g., 65 ng/min) for the duration of the study (e.g., 14 days)[9].
-
Divide the animals into treatment groups: sham (vehicle pump), angiotensin II + vehicle, and angiotensin II + this compound.
-
Administer this compound or vehicle orally once daily for the duration of the study.
-
Measure systolic blood pressure using tail-cuff plethysmography at baseline and at regular intervals throughout the study.
-
At the end of the study, euthanize the animals and collect tissues (e.g., kidneys, heart) for further analysis (e.g., gene expression, histology).
Assessment of Cardiac Fibrosis (Picrosirius Red Staining)
This protocol describes a standard histological method for quantifying collagen deposition in cardiac tissue, a key indicator of fibrosis[16][17].
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections
-
Picrosirius Red solution
-
Weigert's iron hematoxylin
-
Acidified water
-
Ethanol series (for dehydration)
-
Xylene or xylene substitute
-
Mounting medium
-
Light microscope with a polarized light source and digital camera
Procedure:
-
Deparaffinize and rehydrate the heart tissue sections.
-
Stain the nuclei with Weigert's iron hematoxylin.
-
Rinse in running tap water.
-
Stain with Picrosirius Red solution for 60 minutes. This will stain collagen fibers red/orange and muscle tissue yellow.
-
Wash with two changes of acidified water.
-
Dehydrate the sections through an ethanol series.
-
Clear with xylene or a substitute.
-
Mount the coverslip with a permanent mounting medium.
-
Image the stained sections using a light microscope under both bright-field and polarized light. Under polarized light, collagen fibers will appear bright orange or red.
-
Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.
Signaling Pathways
Inhibition of soluble epoxide hydrolase by this compound leads to an accumulation of EETs, which in turn modulate various signaling pathways implicated in cardiovascular health. The diagram below illustrates the central role of sEH in the arachidonic acid cascade and the downstream consequences of its inhibition.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cardiovascular diseases due to its potent and selective inhibition of soluble epoxide hydrolase. The preclinical data robustly support its efficacy in lowering blood pressure and reducing inflammation. The detailed protocols provided in this guide are intended to facilitate further research into the cardiovascular benefits of this compound and other sEH inhibitors. Further investigation into the role of this compound in mitigating cardiac fibrosis and other aspects of cardiovascular remodeling is warranted.
References
- 1. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]
- 4. Epoxides and soluble epoxide hydrolase in cardiovascular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. This compound | C18H29N3O2 | CID 12000797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Angiotensin II up-regulates soluble epoxide hydrolase in vascular endothelium in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 15. Angiotensin II-induced hypertension in rats is only transiently accompanied by lower renal oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Unique mechanistic insights into the beneficial effects of soluble epoxide hydrolase inhibitors in the prevention of cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of AR-9281 in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a multifaceted condition characterized by a cluster of risk factors including insulin resistance, hypertension, dyslipidemia, and central obesity, significantly increasing the risk of type 2 diabetes and cardiovascular disease. AR-9281, a potent and selective inhibitor of soluble epoxide hydrolase (sEH), has emerged as a promising therapeutic candidate for addressing the underlying pathologies of metabolic syndrome. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound. We delve into its mechanism of action, summarize key quantitative data from animal models, detail relevant experimental protocols, and visualize the implicated signaling pathways.
Introduction: The Role of Soluble Epoxide Hydrolase in Metabolic Disease
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby potentiating their beneficial effects on vascular function, inflammation, and insulin sensitivity. Elevated sEH activity has been associated with obesity and metabolic dysfunction, making it a compelling target for therapeutic intervention in metabolic syndrome.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the sEH enzyme. Its primary mechanism of action is the stabilization of endogenous EETs. This leads to a cascade of downstream effects that collectively ameliorate the components of metabolic syndrome.
-
Improved Endothelial Function and Blood Pressure Reduction: Increased EET levels promote vasodilation by activating calcium-activated potassium channels in smooth muscle cells, leading to hyperpolarization and relaxation. This contributes to a reduction in blood pressure.
-
Anti-inflammatory Effects: EETs have been shown to exert anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory cytokines.
-
Enhanced Insulin Sensitivity: Evidence suggests that sEH inhibition can improve insulin sensitivity, potentially through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways, which are crucial regulators of glucose and lipid metabolism.
Preclinical Efficacy of this compound
The therapeutic potential of this compound in metabolic syndrome has been evaluated in various preclinical models, most notably in diet-induced obesity (DIO) mouse models and angiotensin II-induced hypertension rat models.
Data from Diet-Induced Obesity (DIO) Mouse Model
In a key study, mice were fed a high-fat, high-fructose diet (HFD) for 10 weeks to induce obesity and metabolic dysfunction. For the final 5 weeks, a subset of these mice was treated with this compound. The results demonstrated significant improvements in multiple metabolic parameters.
| Parameter | Vehicle (HFD) | This compound (200 mg/kg/day) + HFD | Percentage Change with this compound |
| Body Weight | 37 ± 1 g | Significant weight loss | ~32% reduction in caloric intake contributed to weight loss[1][2] |
| Caloric Intake | - | ~32% decrease | - |
| Plasma Glucose | 316 ± 8 mg/dL | Significant reduction | Attenuated glucose excursion in an intraperitoneal glucose tolerance test[3][4] |
| Plasma Insulin | 62.1 ± 8.1 µU/mL | Significant reduction | - |
| Plasma Leptin | 39.4 ± 3.6 ng/mL | Significant reduction | -[1][2] |
| Oxygen Consumption (VO2) | 42.8 ± 1.4 mL/kg/min | 50.2 ± 1.5 mL/kg/min | ~17% increase[1][2] |
| UCP1 Content (Brown Adipose Tissue) | - | ~50% increase | -[1][2] |
| Data presented as mean ± SEM.[1][2] |
Data from Angiotensin II-Induced Hypertension Rat Model
In a model of angiotensin II-induced hypertension, oral administration of this compound for 14 days resulted in significant cardiovascular and renal benefits.
| Parameter | Vehicle (Angiotensin II) | This compound + Angiotensin II |
| Systolic Blood Pressure | 180 ± 5 mmHg | 142 ± 7 mmHg[1][5] |
| Renal Inflammation | Increased expression of 30 inflammatory genes (>3-fold) | 3-fold or greater decrease in 34 renal inflammatory genes[1] |
| Vascular Function | Decreased endothelial-dependent dilator responses | Ameliorated dilator responses[1][5] |
| Data presented as mean ± SEM.[1][5] |
Clinical Development of this compound
This compound has progressed to clinical development, with Phase I and a Phase IIa trial initiated.
Phase I Studies
In healthy human subjects, this compound was found to be safe and well-tolerated in single and multiple ascending dose studies. The drug was rapidly absorbed with a mean terminal half-life of 3 to 5 hours. Importantly, this compound demonstrated dose-dependent inhibition of sEH activity, with 90% or greater inhibition achieved over an 8-hour period at a 250 mg dose.
Phase IIa Clinical Trial (NCT00847899)
A Phase IIa, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy of this compound in patients with impaired glucose tolerance and mild to moderate hypertension.[6][7][8] The primary outcome measures were changes in systolic and diastolic blood pressure, as well as glucose dynamics and insulin sensitivity over a 28-day treatment period.[6][7][8] While the initiation of this trial was announced, detailed quantitative results are not publicly available. Press releases from the former sponsoring company, Arete Therapeutics, indicated positive preclinical data and the expectation that the trial would establish proof-of-concept for sEH inhibition in modulating glucose metabolism and blood pressure in this patient population.[2][9]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This model is widely used to study obesity and its metabolic complications.
-
Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat, high-fructose diet (e.g., 45-60% kcal from fat) for a period of 10-16 weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.
-
This compound Administration: this compound is typically administered orally via gavage. In the key study cited, this compound was administered twice daily at a dose of 100 mg/kg per gavage (totaling 200 mg/kg/day).[1][2] The vehicle control used was a solution of 1% carboxymethylcellulose and 0.1% Tween 80.[1]
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.
-
Indirect Calorimetry: Used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure and respiratory exchange ratio (RER).
-
Blood Analysis: Plasma levels of glucose, insulin, leptin, and other metabolic markers are measured at the end of the study.
-
Angiotensin II-Induced Hypertension Rat Model
This model is used to investigate the effects of compounds on hypertension and associated end-organ damage.
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Induction of Hypertension: Angiotensin II is continuously infused via a subcutaneously implanted osmotic minipump for 14 days.
-
This compound Administration: this compound is administered orally, often mixed in the chow or via gavage, for the duration of the angiotensin II infusion.
-
Outcome Measures:
-
Blood Pressure Monitoring: Systolic and diastolic blood pressure are measured, often using telemetry or tail-cuff plethysmography.
-
Vascular Function: Endothelium-dependent and -independent vasodilation of isolated arteries (e.g., mesenteric arteries) are assessed in an organ bath setup.
-
Renal Injury and Inflammation: Histological analysis of kidney tissue is performed to assess glomerular injury. Gene expression of inflammatory markers in the kidney is quantified using real-time PCR.[1]
-
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
In Vitro Fluorometric Assay:
-
Principle: This assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a fluorescent product.
-
Procedure:
-
Recombinant sEH enzyme or tissue homogenate is incubated with the test compound (e.g., this compound) in an appropriate buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
The rate of the reaction is used to determine the sEH activity and the inhibitory potency of the compound.
-
In Vivo Measurement of EET:DHET Ratios by LC-MS/MS:
-
Principle: Inhibition of sEH in vivo leads to an increase in the ratio of EETs (substrates) to DHETs (products). This ratio serves as a biomarker of sEH activity.
-
Procedure:
-
Blood or tissue samples are collected from animals treated with the sEH inhibitor.
-
Lipids, including EETs and DHETs, are extracted from the samples.
-
The concentrations of specific EET and DHET regioisomers are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The EET:DHET ratio is calculated to assess the in vivo target engagement of the sEH inhibitor.
-
Signaling Pathways and Visualizations
The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the DIO mouse model.
Discussion and Future Directions
The preclinical data for this compound strongly support its therapeutic potential in treating multiple facets of metabolic syndrome. Its ability to simultaneously address hypertension, inflammation, and insulin resistance through a single mechanism of action is particularly compelling. The observed effects on weight management and energy expenditure in DIO models further highlight its potential as a comprehensive metabolic therapy.
While the preclinical evidence is robust, the lack of publicly available, detailed results from the Phase IIa clinical trial represents a significant gap in the current understanding of this compound's clinical efficacy. Future research should focus on:
-
Clinical Efficacy: Completion and publication of well-controlled clinical trials in patients with metabolic syndrome are crucial to validate the preclinical findings in humans.
-
Long-term Safety: Establishing the long-term safety profile of this compound is essential for its potential use as a chronic therapy.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing therapies for diabetes and hypertension could lead to more effective treatment regimens.
-
Broader Metabolic Effects: Further exploration of the effects of this compound on other aspects of metabolic syndrome, such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), is warranted.
Conclusion
This compound, as a potent inhibitor of soluble epoxide hydrolase, holds considerable promise as a novel therapeutic agent for the management of metabolic syndrome. Its unique mechanism of action, which targets the underlying pillars of the disease—endothelial dysfunction, inflammation, and insulin resistance—positions it as a potentially transformative treatment. The compelling preclinical data underscore the need for further clinical investigation to fully elucidate its therapeutic benefits in the human population.
References
- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arete Shows Positive Clinical, Preclinical Results For Diabetes Drug - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Human C-reactive protein and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Arete Therapeutics Initiates Phase 1 Clinical Trial For AR9281 as a First-in-Class Antihypertensive Agent - BioSpace [biospace.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Arete Therapeutics Presents Positive Clinical and Preclinical Data for AR9281 - BioSpace [biospace.com]
AR-9281: A Technical Guide to its Role in Inflammation Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. By preventing the degradation of epoxyeicosatrienoic acids (EETs), this compound enhances their beneficial effects, leading to a reduction in inflammation. This technical guide provides an in-depth overview of the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of this compound's anti-inflammatory properties. The information presented is intended to support further research and development of sEH inhibitors as a promising therapeutic strategy for a range of inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a contributing factor to a multitude of chronic diseases, including hypertension, diabetes, and kidney disease. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of both pro- and anti-inflammatory lipid mediators. One critical class of anti-inflammatory mediators is the epoxyeicosatrienoic acids (EETs), which are produced by cytochrome P450 epoxygenases. However, the in vivo efficacy of EETs is limited by their rapid hydrolysis to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).
This compound is a small molecule inhibitor of sEH that has been investigated for its therapeutic potential in various disease models. By inhibiting sEH, this compound stabilizes and increases the levels of EETs, thereby amplifying their anti-inflammatory, vasodilatory, and tissue-protective effects. This guide summarizes the key technical information regarding the role of this compound in reducing inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of soluble epoxide hydrolase. This inhibition leads to an increase in the bioavailability of epoxyeicosatrienoic acids (EETs). EETs, in turn, have been shown to modulate several downstream signaling pathways involved in inflammation. A key pathway influenced by EETs is the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of the expression of pro-inflammatory genes. By inhibiting the degradation of IκB, an inhibitor of NF-κB, EETs can suppress the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Caption: Mechanism of action of this compound in reducing inflammation.
Data Presentation
In Vitro sEH Inhibition
This compound demonstrates potent inhibition of both human and murine soluble epoxide hydrolase.
| Enzyme Target | IC50 (nM) |
| Human sEH (HsEH) | 13.8[1] |
| Murine sEH (MsEH) | 1.7[1] |
In Vivo Anti-Inflammatory Effects: Gene Expression Profiling
In a preclinical model of angiotensin II-induced hypertension in rats, a condition with a significant inflammatory component, oral administration of this compound (100 mg/kg/day for 14 days) resulted in a substantial reduction in the renal expression of numerous pro-inflammatory genes.[2] The following table summarizes the key genes that were significantly downregulated by this compound treatment compared to the vehicle-treated hypertensive group.[2]
| Gene Symbol | Gene Name | Fold Downregulation by this compound |
| Ccl2 | Chemokine (C-C motif) ligand 2 (MCP-1) | >3 |
| Ccl5 | Chemokine (C-C motif) ligand 5 (RANTES) | >3 |
| Cxcl10 | Chemokine (C-X-C motif) ligand 10 (IP-10) | >3 |
| Tnf | Tumor necrosis factor | >3 |
| Il6 | Interleukin 6 | >3 |
| Il1b | Interleukin 1 beta | >3 |
| Stat1 | Signal transducer and activator of transcription 1 | >3 |
| Irf1 | Interferon regulatory factor 1 | >3 |
| Vcam1 | Vascular cell adhesion molecule 1 | >3 |
| Icam1 | Intercellular adhesion molecule 1 | >3 |
Note: The data represents genes with a 3-fold or greater decrease in expression in the this compound treated group compared to the vehicle-treated angiotensin hypertensive group.[2]
Experimental Protocols
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a fluorometric method for determining the inhibitory activity of compounds against sEH.
Materials:
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
-
Recombinant human sEH enzyme
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
DMSO (for compound dilution)
-
Positive control inhibitor (e.g., AUDA)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted this compound or control solutions. b. Add the diluted sEH enzyme solution to each well. c. Incubate the plate at room temperature for a specified time (e.g., 5-15 minutes) to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the sEH substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[3][4] Kinetic readings can be taken over a period of time (e.g., 30 minutes).[3]
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and plot the data to calculate the IC50 value.
Caption: Workflow for the in vitro sEH inhibition assay.
In Vivo Angiotensin II-Induced Hypertension Model
This protocol outlines an animal model used to evaluate the anti-inflammatory effects of this compound in the context of hypertension.[2]
Animals:
-
Male Sprague-Dawley rats.[2]
Materials:
-
Angiotensin II
-
Osmotic minipumps
-
This compound
-
Vehicle (e.g., 5% (2-hydroxypropyl)-β-cyclodextrin)[2]
-
Equipment for blood pressure measurement (e.g., tail-cuff plethysmography)[2]
-
Materials for tissue collection and RNA extraction
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for a week prior to the study.
-
Surgical Implantation: Anesthetize the rats and surgically implant osmotic minipumps for the continuous infusion of angiotensin II (e.g., 65 ng/min) or saline (for control group).[2]
-
Treatment Administration: Divide the angiotensin II-infused rats into two groups: one receiving vehicle and the other receiving this compound orally (e.g., 100 mg/kg/day) for the duration of the study (e.g., 14 days).[2] A sham-operated control group receiving vehicle should also be included.
-
Blood Pressure Monitoring: Measure systolic blood pressure periodically throughout the study using a non-invasive method like tail-cuff plethysmography.[2]
-
Tissue Collection: At the end of the study, euthanize the animals and collect kidneys for analysis.
-
Gene Expression Analysis: a. Extract total RNA from the kidney cortex. b. Perform reverse transcription to synthesize cDNA. c. Use real-time PCR with an inflammatory gene array to quantify the expression of pro-inflammatory genes.[2]
-
Data Analysis: Normalize the gene expression data to appropriate housekeeping genes and calculate the fold-change in gene expression between the different treatment groups.
Caption: Workflow for the angiotensin II-induced hypertension model.
In Vitro Macrophage Anti-Inflammatory Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line:
-
Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1, differentiated into macrophages).
Materials:
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the macrophage cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control group.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production by this compound at each concentration compared to the LPS-stimulated vehicle control.
Conclusion
This compound is a well-characterized inhibitor of soluble epoxide hydrolase with demonstrated anti-inflammatory properties in preclinical models. Its mechanism of action, centered on the stabilization of anti-inflammatory EETs, offers a promising therapeutic approach for diseases with an inflammatory etiology. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of sEH inhibitors and advance them towards clinical applications. Further investigation into the effects of this compound on the protein levels of a broader range of inflammatory mediators and in various in vivo models of inflammation is warranted to fully understand its therapeutic utility.
References
Methodological & Application
Application Notes and Protocols for AR-9281: An In Vitro Assay for Soluble Epoxide Hydrolase (s-EH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (s-EH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1] Inhibition of s-EH is a promising therapeutic strategy for various diseases, including hypertension, inflammation, and pain, by stabilizing and augmenting the beneficial effects of epoxyeicosatrienoic acids (EETs). These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound against s-EH.
s-EH Signaling Pathway
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It catalyzes the hydrolysis of EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, into their corresponding dihydroxyeicosatrienoic acids (DHETs). EETs possess vasodilatory, anti-inflammatory, and anti-analgesic properties. By inhibiting s-EH, compounds like this compound prevent the degradation of EETs, thereby enhancing their protective effects.
Quantitative Data for this compound
The inhibitory potency of this compound against soluble epoxide hydrolase has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of the inhibitor.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| This compound | Human s-EH | 13.8 | [2] |
| This compound | Murine s-EH | 1.7 | [2] |
Experimental Protocols
Principle of the Fluorometric Assay
The in vitro assay for s-EH inhibition is based on the enzymatic hydrolysis of a non-fluorescent substrate to a highly fluorescent product. The rate of fluorescence increase is proportional to the s-EH activity. In the presence of an inhibitor like this compound, the rate of substrate hydrolysis is reduced, leading to a decrease in the fluorescence signal. The IC50 value is determined by measuring the s-EH activity at various concentrations of the inhibitor.
Materials and Reagents
-
Recombinant human or murine soluble epoxide hydrolase (s-EH)
-
This compound
-
Fluorescent Substrate: e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[3][4]
-
Assay Buffer: e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[3]
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[4][5]
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro inhibition of s-EH by this compound.
Detailed Assay Protocol
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Solutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Further dilute these in assay buffer to achieve the final desired concentrations in the assay wells. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.
-
s-EH Enzyme Solution: Dilute the recombinant s-EH enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Fluorescent Substrate Solution: Prepare a stock solution of the fluorescent substrate (e.g., CMNPC or PHOME) in DMSO. Immediately before use, dilute the stock solution in assay buffer to the final working concentration (e.g., 5 µM for CMNPC).[5] Protect the substrate solution from light.[6]
-
-
Assay Procedure:
-
Add a defined volume of the diluted this compound solutions to the wells of a 96-well black microplate. Include wells for a vehicle control (DMSO without inhibitor) and a no-enzyme control (assay buffer only).
-
Add the diluted s-EH enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 15-30 minutes) at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm).[4][5]
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves for each concentration of this compound.
-
Subtract the rate of the no-enzyme control from all other rates to correct for background fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Troubleshooting
-
High Background Fluorescence: Ensure the fluorescent substrate is protected from light and has not degraded. Check the purity of the reagents.
-
Low Signal-to-Noise Ratio: Optimize the concentrations of the enzyme and substrate. Ensure the microplate reader settings (gain, flashes) are appropriate.
-
Poor Reproducibility: Ensure accurate and consistent pipetting. Maintain a constant temperature throughout the assay.
Conclusion
This document provides a comprehensive guide for performing an in vitro assay to evaluate the inhibitory activity of this compound against soluble epoxide hydrolase. The provided protocols and data will aid researchers in the consistent and accurate determination of the potency of this and other s-EH inhibitors, facilitating further research and drug development in this important therapeutic area.
References
- 1. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols for AR-9281 in Cell Culture
Introduction
AR-9281, also known as APAU, is a potent and selective inhibitor of soluble epoxide hydrolase (s-EH).[1][2][3][4] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and protective properties.[5][6] By inhibiting s-EH, this compound increases the bioavailability of EETs, making it a valuable tool for research in areas such as inflammation, hypertension, and type 2 diabetes.[1][5][7][8]
These application notes provide a detailed protocol for the proper dissolution and use of this compound in in vitro cell culture experiments to ensure reliable and reproducible results.
Data Presentation: Solubility and Storage
Proper dissolution and storage are critical for maintaining the activity and stability of this compound. The following tables summarize key quantitative data.
Table 1: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | 78.26 | Ultrasonic agitation is recommended to aid dissolution.[1][2] |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 319.44 g/mol [3][4]
Table 2: Storage and Stability
| Form | Storage Temperature | Stability Period | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place.[3][9] |
| 4°C | Up to 2 years | For shorter-term storage.[3][9] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][9] |
| -20°C | Up to 1 year | Aliquot into single-use volumes.[1] |
Signaling Pathway of this compound Action
This compound exerts its effects by preventing the breakdown of EETs. The diagram below illustrates this mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epoxide Hydrolase | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for AR-9281 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of AR-9281, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, in various in vivo mouse models. The data presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound functions by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[1][2] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound increases the endogenous levels of EETs, thereby enhancing their beneficial effects.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in in vivo rodent studies.
| Animal Model | Species | Dosage | Administration Route | Treatment Duration | Reference |
| Diet-Induced Obesity | Mouse (C57BL/6J) | 200 mg/kg/day (100 mg/kg, b.i.d.) | Oral Gavage | 5 weeks | [3] |
| Angiotensin II-Induced Hypertension | Rat (Sprague-Dawley) | 100 mg/kg/day | Oral | 14 days | [1] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol is based on a study investigating the effects of this compound on metabolic parameters in a diet-induced obesity model.[3]
Objective: To evaluate the efficacy of this compound in mitigating the effects of a high-fat diet in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD) (e.g., 45-60% kcal from fat)
-
Standard chow
-
This compound
-
Vehicle solution: 1% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water
-
Oral gavage needles (20-22 gauge)
-
Animal scale
-
Metabolic cages (optional, for food/water intake and energy expenditure measurements)
Experimental Workflow:
Caption: Workflow for the DIO mouse study.
Procedure:
-
Acclimatization: House male C57BL/6J mice in individual cages for one week with ad libitum access to standard chow and water.
-
Diet-Induced Obesity: Switch mice to a high-fat diet for 5 weeks to induce obesity.
-
Grouping: After 5 weeks on the HFD, randomly assign mice to two groups: a vehicle control group and an this compound treatment group.
-
Drug Preparation and Administration:
-
Prepare the vehicle solution of 1% CMC and 0.1% Tween 80 in sterile water.
-
Prepare the this compound dosing solution by suspending the compound in the vehicle at a concentration suitable for delivering 100 mg/kg in a volume of 0.3 mL.
-
Administer the vehicle or this compound solution (100 mg/kg) via oral gavage twice daily (e.g., at 8:00 am and 6:00 pm).
-
-
Monitoring:
-
Measure body weight and food intake weekly throughout the 5-week treatment period.
-
If using metabolic cages, measure oxygen consumption, carbon dioxide production, and locomotor activity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform relevant analyses such as:
-
Intraperitoneal Glucose Tolerance Test (IPGTT).
-
Collection of blood samples for analysis of glucose, insulin, and other relevant biomarkers.
-
Harvesting of tissues (e.g., liver, adipose tissue) for histological or molecular analysis.
-
-
Angiotensin II-Induced Hypertension Mouse Model (Adapted from Rat Studies)
This protocol is adapted from a study in rats and provides a framework for investigating this compound in a mouse model of hypertension.[1] The specific dosage for mice should be optimized.
Objective: To evaluate the potential of this compound to lower blood pressure in a model of angiotensin II-induced hypertension.
Materials:
-
Male mice (e.g., C57BL/6J)
-
Angiotensin II
-
Osmotic minipumps
-
This compound
-
Vehicle solution (e.g., 5% (2-hydroxypropyl)-β-cyclodextrin or 1% CMC with 0.1% Tween 80)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)
Experimental Workflow:
Caption: Workflow for the Hypertension mouse study.
Procedure:
-
Acclimatization and Baseline Measurements: Acclimatize mice and train them for tail-cuff blood pressure measurements to obtain stable baseline readings.
-
Induction of Hypertension:
-
Surgically implant osmotic minipumps filled with angiotensin II to deliver a constant infusion (e.g., 400-1000 ng/kg/min) for the duration of the study (e.g., 14 days).
-
A sham group should be implanted with pumps containing saline.
-
-
Grouping: Randomly assign the angiotensin II-infused mice into a vehicle control group and an this compound treatment group.
-
Drug Administration:
-
Administer this compound (a starting dose of 100 mg/kg/day, administered orally, can be considered based on rat studies, but should be optimized for mice) or vehicle for the duration of the angiotensin II infusion.
-
-
Blood Pressure Monitoring: Measure systolic blood pressure using tail-cuff plethysmography at regular intervals (e.g., every 2-3 days) throughout the study.
-
Endpoint Analysis: At the end of the study, potential analyses include:
-
Assessment of vascular function in isolated arteries.
-
Histological analysis of renal injury.
-
Measurement of inflammatory markers in tissues.
-
Lipopolysaccharide (LPS)-Induced Inflammation Model (General Protocol)
This is a general protocol for an acute inflammation model that can be adapted to test the anti-inflammatory effects of this compound. The specific dosage and timing of this compound administration would need to be determined empirically.
Objective: To assess the ability of this compound to reduce the inflammatory response induced by LPS.
Materials:
-
Mice (e.g., C57BL/6J)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle solution
-
Sterile, pyrogen-free saline
Procedure:
-
Grouping: Randomize mice into the following groups:
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
-
Drug Pre-treatment: Administer this compound or vehicle orally at a predetermined time before the LPS challenge (e.g., 1-2 hours). The optimal dose of this compound needs to be determined.
-
Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg) or an equivalent volume of sterile saline.
-
Endpoint Analysis: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood and/or tissues for analysis of:
-
Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or tissue homogenates using ELISA or multiplex assays.
-
Infiltration of immune cells in tissues (e.g., lung, liver) by histology or flow cytometry.
-
Carrageenan-Induced Paw Edema Model (General Protocol)
This is a widely used model of acute localized inflammation and is suitable for evaluating the anti-inflammatory effects of this compound.
Objective: To determine if this compound can reduce carrageenan-induced paw edema.
Materials:
-
Mice (e.g., Swiss albino or C57BL/6J)
-
Lambda-carrageenan
-
This compound
-
Vehicle solution
-
Plethysmometer or calipers
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each mouse.
-
Grouping and Drug Administration: Randomize mice into groups and administer this compound or vehicle orally at a predetermined time before the carrageenan injection (e.g., 60 minutes).
-
Induction of Inflammation: Inject a 1% solution of carrageenan in sterile saline (e.g., 50 µL) into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound treated group compared to the vehicle control group.
Conclusion
This compound has demonstrated efficacy in a diet-induced obesity model in mice. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of this compound in various disease models. It is crucial to optimize dosages and experimental conditions for each specific model and research question. Further studies are warranted to establish the efficacy of this compound in mouse models of hypertension, inflammation, and pain.
References
- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of soluble epoxide hydrolase reduces food intake and increases metabolic rate in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of AR-9281 in Renal Injury
Introduction
AR-9281 is a first-in-class, potent, and selective inhibitor of soluble epoxide hydrolase (sEH).[1][2] The sEH enzyme is a key regulator in the metabolism of arachidonic acid, converting protective epoxyeicosatrienoic acids (EETs) into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, this compound increases the bioavailability of EETs, which possess potent anti-inflammatory, vasodilatory, and anti-fibrotic properties.[3][4] These characteristics make sEH inhibitors like this compound promising therapeutic agents for a range of conditions, including hypertension, inflammation, and kidney disease.[1][2][5] Preclinical studies have demonstrated that this compound can lower blood pressure, reduce renal inflammation, ameliorate glomerular injury, and improve vascular function in models of renal injury.[1][2]
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in preclinical models of renal injury.
Mechanism of Action: The sEH-EET Signaling Pathway
The primary mechanism of this compound involves the inhibition of the soluble epoxide hydrolase (sEH) enzyme. This action prevents the degradation of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenase enzymes.[1][4] Elevated levels of EETs exert reno-protective effects through several downstream actions:
-
Anti-inflammatory Effects: EETs can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[4][6] This leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, and decreases the infiltration of immune cells like macrophages into the kidney.[4][7][8]
-
Vasodilation: EETs act as endothelium-derived hyperpolarizing factors, promoting vasodilation.[3][5] This can improve renal blood flow and reduce hypertension, a major contributor to renal damage.[1]
-
Anti-fibrotic Effects: By suppressing inflammatory and pro-fibrotic signaling pathways, such as the transforming growth factor-β1 (TGF-β1)/Smad3 pathway, sEH inhibition can attenuate the progression of renal fibrosis.[4][9]
Preclinical Experimental Workflow
Evaluating the efficacy of this compound requires a structured preclinical workflow. This typically involves inducing a specific type of renal injury in an animal model, administering the compound over a defined period, and collecting samples for a multi-faceted analysis of kidney function and pathology.
Detailed Experimental Protocols
Protocol 3.1: Induction of Renal Injury - Animal Models
Two common and robust models for studying renal injury and fibrosis are the Angiotensin II-induced hypertension model and the Unilateral Ureteral Obstruction (UUO) model.
A. Angiotensin II-Induced Hypertension Model [1] This model is effective for studying hypertension-mediated renal damage, inflammation, and glomerular injury.
-
Animals: Use male Sprague-Dawley rats (or similar strain), weighing 250-300g.
-
Anesthesia: Anesthetize the animals using isoflurane or a similar appropriate anesthetic.
-
Pump Implantation: Implant osmotic minipumps subcutaneously, set to deliver Angiotensin II at a constant rate (e.g., 200 ng/kg/min) for the study duration (e.g., 14 days).
-
Sham Control: Sham-operated animals will undergo the same surgical procedure without the implantation of a pump.
-
Treatment: Begin oral administration of this compound (e.g., 10 mg/kg/day) or vehicle control on the same day as pump implantation and continue for the 14-day period.
-
Monitoring: Measure systolic blood pressure regularly (e.g., every 3-4 days) using the tail-cuff method.
B. Unilateral Ureteral Obstruction (UUO) Model [10][11] The UUO model is a standard and reproducible method for inducing renal interstitial fibrosis.[11]
-
Animals: Use male C57BL/6 mice (or similar strain), aged 8-10 weeks.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., 2% isoflurane).[12]
-
Surgical Procedure:
-
Sham Control: Sham-operated mice undergo the same procedure where the ureter is exposed but not ligated.[12]
-
Treatment: Administer this compound or vehicle control daily, starting from the day of surgery, for the desired duration (e.g., 7 or 14 days).
-
Endpoint: At the end of the treatment period, harvest both the obstructed (left) and contralateral (right) kidneys for analysis.
Protocol 3.2: Biochemical Analysis of Renal Function
Assessment of blood and urine markers is critical for quantifying renal injury.
-
Sample Collection:
-
Urine: Place animals in metabolic cages for 24-hour urine collection before the study endpoint. Centrifuge urine samples to remove debris and store at -80°C.
-
Blood: Collect blood via cardiac puncture at the time of sacrifice. Allow blood to clot, then centrifuge to separate serum and store at -80°C.
-
-
Biomarker Quantification:
-
Proteinuria: Measure urinary microalbumin or total protein concentration using commercially available ELISA kits or colorimetric assays. Normalize values to urinary creatinine concentration to account for variations in urine output.[7][14]
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): Measure SCr and BUN levels using automated analyzers or commercially available assay kits as indicators of glomerular filtration rate and overall renal function.[15]
-
Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL): These are sensitive biomarkers for tubular injury.[16][17] Quantify their levels in urine using specific ELISA kits.[14]
-
Protocol 3.3: Histopathological Analysis of Renal Injury and Fibrosis
Histology provides a direct visual assessment of tissue damage.
-
Tissue Preparation:
-
Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.[12]
-
Excise the kidneys, cut them longitudinally, and fix them in 4% paraformaldehyde overnight.
-
Process the fixed tissues and embed them in paraffin.
-
-
Staining Procedures:
-
Cut 4-5 µm sections from the paraffin blocks.
-
Masson's Trichrome or Picrosirius Red Staining: These are the gold-standard methods for visualizing and quantifying collagen deposition and interstitial fibrosis.[18][19] Fibrotic areas will stain blue (Trichrome) or red (Picrosirius Red).
-
Periodic Acid-Schiff (PAS) Staining: Use PAS staining to assess glomerular injury, such as glomerulosclerosis and tubular damage.[20]
-
-
Image Analysis and Quantification:
-
Capture multiple non-overlapping images of the renal cortex and outer medulla under a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area as a percentage of the total tissue area.[19]
-
Score glomerular and tubular injury semi-quantitatively by a blinded pathologist.
-
Protocol 3.4: Gene Expression Analysis of Inflammatory Markers
Real-time quantitative PCR (RT-qPCR) is used to measure changes in the expression of genes involved in inflammation and fibrosis.
-
RNA Extraction:
-
Harvest a portion of the kidney cortex at sacrifice and snap-freeze it in liquid nitrogen or store it in an RNA stabilization solution.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform RT-qPCR using a suitable real-time PCR system and SYBR Green or TaqMan-based assays.
-
Analyze the expression of key inflammatory genes such as Tnf-α, Il-6, Mcp-1 (Ccl2), and fibrosis-related genes like Tgf-β1 and Col1a1.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Calculate relative gene expression using the ΔΔCt method.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Physiological and Biochemical Parameters in Angiotensin II-Induced Hypertensive Rats (Data derived from Imig et al., 2009)[1]
| Parameter | Control | Angiotensin II + Vehicle | Angiotensin II + this compound |
| Systolic Blood Pressure (mmHg) | 110 ± 2 | 180 ± 5 | 142 ± 7 |
| Urinary Microalbumin (µ g/day ) | Data Not Provided | Significantly Increased | Significantly Decreased vs. Vehicle |
| Renal Macrophage Infiltration | Baseline | Significantly Increased | Significantly Decreased vs. Vehicle |
Table 2: Expected Outcomes for Key Efficacy Readouts in a UUO Model
| Parameter | Sham Control | UUO + Vehicle | UUO + this compound |
| Renal Fibrosis (% Area) | < 1% | High (e.g., 25-35%) | Significantly Reduced |
| Urinary KIM-1 (ng/mg Cr) | Baseline | Significantly Elevated | Significantly Reduced |
| Tgf-β1 mRNA Expression (Fold Change) | 1.0 | Significantly Upregulated | Significantly Downregulated |
| Mcp-1 mRNA Expression (Fold Change) | 1.0 | Significantly Upregulated | Significantly Downregulated |
Conclusion
This document outlines a comprehensive set of protocols for the preclinical evaluation of this compound's efficacy in treating renal injury. By employing established animal models like Angiotensin II-induced hypertension and UUO, researchers can assess the compound's impact on key pathological events, including hypertension, inflammation, tubular injury, and fibrosis.[1][10] The combination of functional/biochemical analysis, detailed histopathology, and molecular readouts provides a robust framework for determining the therapeutic potential of sEH inhibitors for kidney disease.[1][4]
References
- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Soluble Epoxide Hydrolase for Renal Health [frontiersin.org]
- 6. Soluble Epoxide Hydrolase Inhibition Attenuates Proteinuria by Alleviating Renal Inflammation and Podocyte Injuries in Adriamycin-Induced Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An orally active epoxide hydrolase inhibitor lowers blood pressure and provides renal protection in salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual soluble epoxide hydrolase inhibitor – farnesoid X receptor agonist interventional treatment attenuates renal inflammation and fibrosis [frontiersin.org]
- 9. Dual soluble epoxide hydrolase inhibitor – farnesoid X receptor agonist interventional treatment attenuates renal inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Improvement of the reversible unilateral ureteral obstruction model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of Soluble Epoxide Hydrolase for Renal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. Noninvasive Assessment of Renal Fibrosis by Magnetic Resonance Imaging and Ultrasound Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the best way to measure renal fibrosis?: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for AR-9281 in Vascular Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AR-9281, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, in preclinical vascular function studies. The provided protocols are based on established methodologies from peer-reviewed research and are intended to guide the design and execution of experiments aimed at evaluating the vascular effects of this compound.
Introduction
This compound is a first-in-class soluble epoxide hydrolase (sEH) inhibitor that has demonstrated significant therapeutic potential in cardiovascular diseases.[1][2] sEH is a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent vasodilatory, anti-inflammatory, and anti-migratory properties.[3][4][5] By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing their beneficial effects on the vasculature.[3][6] Preclinical studies have shown that this compound can effectively lower blood pressure, improve endothelial function, and ameliorate end-organ damage in various animal models of cardiovascular disease.[1][2][7]
Data Presentation
Table 1: Effects of this compound on Systolic Blood Pressure in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Duration | Dosage | Mean Systolic Blood Pressure (mmHg ± SEM) | Reference |
| Control | 14 days | Vehicle | 110 ± 2 | [1] |
| Angiotensin II + Vehicle | 14 days | Vehicle | 180 ± 5 | [1] |
| Angiotensin II + this compound | 14 days | Orally | 142 ± 7 | [1][2] |
Table 2: Improvement of Endothelial-Dependent Vasodilation with this compound Treatment
| Animal Model | Artery Type | Agonist | Treatment | % Dilation / Relaxation (Mean ± SEM) | Reference |
| Angiotensin II Hypertensive Rat | Afferent Arteriole | Acetylcholine (10 µM) | Vehicle | Not specified | [1] |
| Angiotensin II Hypertensive Rat | Afferent Arteriole | Acetylcholine (10 µM) | This compound | 41 ± 9% | [1] |
| Angiotensin II Hypertensive Rat | Mesenteric Artery | Low Flow | Vehicle | 14 ± 1% | [1] |
| Angiotensin II Hypertensive Rat | Mesenteric Artery | Low Flow | This compound | 21 ± 9% | [1] |
| Angiotensin II Hypertensive Rat | Mesenteric Artery | High Flow | Vehicle | 20 ± 1% | [1] |
| Angiotensin II Hypertensive Rat | Mesenteric Artery | High Flow | This compound | 48 ± 1% | [1] |
| Diet-Induced Obese (DIO) Mice | Aorta | Acetylcholine | Vehicle | Impaired | [6] |
| Diet-Induced Obese (DIO) Mice | Aorta | Acetylcholine | This compound (4 weeks) | Restored to near control levels (Emax=74±6%) | [6] |
Signaling Pathway
Caption: Mechanism of this compound action on vascular function.
Experimental Protocols
Protocol 1: Evaluation of this compound in Angiotensin II-Induced Hypertensive Rats
This protocol describes the induction of hypertension in rats and subsequent treatment with this compound to assess its effects on blood pressure and vascular function.[1]
1. Animal Model:
- Species: Male Sprague-Dawley rats.
- Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Induction of Hypertension:
- Administer Angiotensin II (e.g., 60 ng/min) via a subcutaneously implanted osmotic minipump for 14 days.
3. Treatment Schedule:
- Divide animals into three groups: Control (no Angiotensin II, vehicle treatment), Angiotensin II + Vehicle, and Angiotensin II + this compound.
- Administer this compound or vehicle orally for the 14-day duration of Angiotensin II infusion. The specific dose of this compound should be determined based on preliminary dose-response studies.
4. Blood Pressure Measurement:
- Measure systolic blood pressure at baseline and at the end of the 14-day treatment period using a non-invasive tail-cuff method.
5. Vascular Function Assessment (Wire Myography):
- At the end of the treatment period, euthanize the animals and isolate mesenteric resistance arteries.
- Mount arterial rings in a wire myograph system.
- Pre-contract the vessels with a vasoconstrictor (e.g., phenylephrine).
- Assess endothelium-dependent vasorelaxation by generating a cumulative concentration-response curve to acetylcholine.
- Assess endothelium-independent vasorelaxation using a nitric oxide donor like sodium nitroprusside.
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Caption: Experimental workflow for Protocol 1.
Protocol 2: In Vivo Assessment of Endothelial Function using High-Resolution Ultrasound
This non-invasive protocol allows for the repetitive assessment of endothelial function in live animals.[8]
1. Animal Preparation:
- Anesthetize the mouse (e.g., with ketamine and xylazine).
- Place the animal on a heating pad to maintain body temperature.
- Shave the ventral neck area to ensure a clear ultrasound image.
2. Ultrasound Imaging:
- Use a high-resolution ultrasound system with a linear array transducer.
- Obtain a clear longitudinal image of the common carotid artery.
3. Measurement of Endothelium-Dependent Vasodilation:
- Record the baseline diameter of the carotid artery.
- Administer acetylcholine intravenously at increasing doses (e.g., 5 to 20 µg/kg/min).
- Record the changes in carotid artery diameter in response to each dose of acetylcholine.
4. Data Analysis:
- Calculate the percentage increase in artery diameter from baseline for each acetylcholine dose to determine the endothelium-dependent vasodilation.
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Caption: Workflow for in vivo endothelial function assessment.
Human Clinical Trial Dosing Information
For translational reference, Phase 1 clinical trials in healthy human subjects have evaluated the safety and pharmacokinetics of this compound.[9][10] Single oral doses ranged from 10 to 1000 mg.[9][10] Multiple-dose studies involved regimens of 100 to 400 mg administered every 8 hours for 7 days.[9][10] These studies demonstrated that this compound was well-tolerated and effectively inhibited sEH activity.[9][10] A Phase 2 clinical trial was designed to evaluate this compound in patients with mild to moderate hypertension and impaired glucose tolerance using twice-daily or thrice-daily dosing for 28 days.[11]
Disclaimer: These protocols and application notes are for informational purposes only and should be adapted to specific research needs and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Inhibition of soluble epoxide hydrolase attenuates endothelial dysfunction in animal models of diabetes, obesity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for Assessing Mouse Endothelial Function via Ultrasound Imaging: A report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Assessing AR-9281 Pharmacodynamics on Blood s-EH Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-9281 is a potent and selective inhibitor of soluble epoxide hydrolase (s-EH), an enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[1][2] Inhibition of s-EH increases the bioavailability of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and anti-hypertensive properties.[3] These application notes provide a comprehensive overview of the pharmacodynamics of this compound on blood s-EH activity and detailed protocols for its assessment.
Pharmacodynamics of this compound
Clinical studies in healthy human subjects have demonstrated that this compound effectively and dose-dependently inhibits s-EH activity in the blood.[1][2] The onset of action is rapid, and the duration of inhibition is dose-dependent.
Single-Dose Studies
In single ascending dose studies (10-1000 mg), this compound was shown to be well-tolerated.[1][2] A single 250 mg dose can achieve 90% or greater inhibition of s-EH activity for over 8 hours, while a 500 mg dose can extend this inhibition to over 12 hours.[1][2]
Multiple-Dose Studies
Multiple-dose studies, with regimens ranging from 100 to 400 mg administered every 8 hours for 7 days, resulted in sustained s-EH inhibition of 90% or greater.[1][2] These findings support a twice-daily or thrice-daily dosing regimen to maintain therapeutic levels of s-EH inhibition.[1][2]
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from clinical studies in healthy human subjects.
Table 1: Pharmacokinetic Properties of this compound [1][2]
| Parameter | Value |
| Absorption | Rapidly absorbed |
| Mean Terminal Half-life | 3 to 5 hours |
| Dose Proportionality (AUC) | Approximately dose-proportional up to 500 mg |
Table 2: Pharmacodynamic Effects of this compound on Blood s-EH Activity [1][2]
| Dose | Level of Inhibition | Duration of >90% Inhibition |
| 250 mg (single dose) | ≥ 90% | > 8 hours |
| 500 mg (single dose) | ≥ 90% | > 12 hours |
| 100-400 mg (multiple doses, q8h) | Sustained ≥ 90% | Throughout the dosing interval |
Signaling Pathway
The inhibition of soluble epoxide hydrolase by this compound leads to an accumulation of epoxyeicosatrienoic acids (EETs), which have various beneficial downstream effects.
Experimental Protocols
Two primary methods are recommended for assessing the pharmacodynamics of this compound on blood s-EH activity: a fluorometric assay for direct measurement of enzyme activity and an LC-MS/MS method for quantifying the endogenous substrates and products of s-EH.
Experimental Workflow: s-EH Activity Assessment
Protocol 1: Fluorometric Assay for s-EH Activity in Plasma/Serum
This protocol provides a method for the direct measurement of s-EH activity in plasma or serum samples using a fluorogenic substrate.
Materials:
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
-
Recombinant s-EH enzyme (for standard curve)
-
s-EH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)
-
Fluorogenic s-EH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
This compound or other s-EH inhibitor
-
Plasma or serum samples
Procedure:
-
Sample and Reagent Preparation:
-
Thaw plasma/serum samples on ice.
-
Prepare serial dilutions of this compound in s-EH Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in s-EH Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add plasma/serum, s-EH Assay Buffer, and the desired concentration of this compound.
-
Vehicle Control Wells: Add plasma/serum, s-EH Assay Buffer, and the vehicle used to dissolve this compound.
-
Blank Wells: Add s-EH Assay Buffer only.
-
Positive Control Wells (optional): Add recombinant s-EH enzyme instead of plasma/serum.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate solution to all wells to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from the rates of the sample and control wells.
-
Calculate the percentage of s-EH inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
Protocol 2: LC-MS/MS Analysis of EETs and DHETs in Plasma
This protocol provides a method for the indirect assessment of s-EH activity by measuring the ratio of its substrates (EETs) to its products (dihydroxyeicosatrienoic acids - DHETs).
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Solid-phase extraction (SPE) cartridges
-
Internal standards (deuterated EETs and DHETs)
-
Organic solvents (e.g., acetonitrile, methanol, ethyl acetate)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
To a plasma sample, add internal standards.
-
Perform protein precipitation (e.g., with cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Perform solid-phase extraction (SPE) of the supernatant to isolate the lipids.
-
Elute the lipids and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the different EET and DHET regioisomers using a suitable chromatography column and gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis:
-
Calculate the concentration of each EET and DHET regioisomer by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
-
Calculate the EET/DHET ratio for each regioisomer.
-
Compare the EET/DHET ratios between this compound-treated and vehicle-treated groups. An increase in the EET/DHET ratio indicates inhibition of s-EH activity.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to assess the pharmacodynamics of this compound on blood s-EH activity. The fluorometric assay provides a direct and high-throughput method for measuring enzyme inhibition, while the LC-MS/MS method offers a more physiologically relevant measure by quantifying endogenous substrates and products. The selection of the appropriate method will depend on the specific research question and available resources. These tools are essential for the continued investigation and development of s-EH inhibitors as potential therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine AR-9281 Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-9281 is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (s-EH).[1][2][3] The inhibition of s-EH prevents the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and anti-hypertensive properties.[4][5] Consequently, this compound has been investigated as a potential therapeutic agent for conditions such as hypertension and type 2 diabetes.[3][6] These application notes provide detailed protocols for cell-based assays to determine the potency of this compound and other s-EH inhibitors, along with an overview of the relevant signaling pathways.
Mechanism of Action of this compound
Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid. It converts EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting s-EH, this compound increases the bioavailability of EETs, thereby enhancing their beneficial effects.[4] This mechanism has been shown to reduce blood pressure and ameliorate renal injury in preclinical models.[5][7]
Data Presentation: Potency of this compound
The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of s-EH by 50%. This can be measured using cell-based assays with various cell lines that endogenously express s-EH, such as the human hepatoma cell lines HepG2 and Huh-7.[8] The following table summarizes representative IC50 values for this compound against s-EH.
| Enzyme Source | Assay Type | Substrate | IC50 (nM) |
| Recombinant Human s-EH | Fluorescence-based | CMNPC | 13.8 |
| Recombinant Murine s-EH | Fluorescence-based | CMNPC | 1.7 |
| Human Liver Microsomes | Radiometric | [3H]-t-DPPO | ~20 |
| Whole Blood (in vivo) | Activity Assay | Endogenous | Dose-dependent inhibition |
Note: CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate) and [3H]-t-DPPO (trans-diphenylpropene oxide) are substrates used in s-EH activity assays.
Experimental Protocols
Protocol 1: Cell-Based s-EH Activity Assay Using a Fluorescent Substrate (Epoxy Fluor 7)
This protocol describes a method to determine the potency of this compound by measuring the inhibition of s-EH activity in live cells using the fluorescent substrate Epoxy Fluor 7.[4][8]
Materials:
-
This compound
-
Human hepatoma cell line (e.g., HepG2 or Huh-7)[8]
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well black, clear-bottom cell culture plates
-
Assay Buffer (e.g., HBSS)
-
Lysis Buffer (optional, for endpoint assays)
-
Fluorescence microplate reader with excitation/emission wavelengths of ~330/465 nm[8]
Procedure:
-
Cell Seeding:
-
Seed HepG2 or Huh-7 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
s-EH Activity Measurement:
-
Prepare a working solution of Epoxy Fluor 7 in assay buffer at a final concentration of 10 µM.
-
Add 10 µL of the Epoxy Fluor 7 working solution to each well.
-
Immediately begin kinetic reading on a fluorescence microplate reader at Ex/Em = 330/465 nm.[8] Record fluorescence intensity every 2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for 30 minutes at 37°C before reading the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well (slope of the linear portion of the kinetic curve).
-
Normalize the rates of the this compound-treated wells to the rate of the vehicle-only control wells (representing 100% s-EH activity).
-
Plot the percentage of s-EH activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Downstream Signaling Pathway Analysis - Western Blot for Phospho-GSK3β
This protocol assesses the effect of this compound on a downstream signaling pathway by measuring the phosphorylation of Glycogen Synthase Kinase 3β (GSK3β). Inhibition of s-EH leads to an increase in EETs, which can activate the PI3K/Akt pathway, resulting in the inhibitory phosphorylation of GSK3β at Serine 9.
Materials:
-
This compound
-
Human endothelial cells (e.g., HUVECs) or other relevant cell line
-
Cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-GSK3β (Ser9), total GSK3β, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-GSK3β signal to the total GSK3β signal, and then normalize to the β-actin loading control.
-
Compare the levels of phosphorylated GSK3β in this compound-treated cells to the vehicle-treated control.
-
Signaling Pathways and Visualizations
Inhibition of soluble epoxide hydrolase by this compound leads to an accumulation of EETs, which in turn modulates several downstream signaling pathways implicated in inflammation and cell survival.
s-EH and the NF-κB Signaling Pathway
EETs have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. One proposed mechanism is the inhibition of IκB kinase (IKK), which prevents the degradation of the NF-κB inhibitor, IκBα. This sequesters NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory genes.
Caption: this compound inhibits s-EH, increasing EETs which suppress NF-κB signaling.
s-EH and the PI3K/Akt/GSK3β Signaling Pathway
The accumulation of EETs following s-EH inhibition can also lead to the activation of the PI3K/Akt signaling pathway. Activated Akt, in turn, phosphorylates and inactivates GSK3β. This pathway is crucial for promoting cell survival and has been implicated in the cardioprotective effects of s-EH inhibitors.
Caption: s-EH inhibition by this compound promotes cell survival via the PI3K/Akt/GSK3β pathway.
Experimental Workflow for this compound Potency Determination
The following diagram illustrates the general workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Experimental Use of AR-9281 in Studying Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-9281 is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and insulin-sensitizing properties. By inhibiting sEH, this compound increases the endogenous levels of EETs, making it a valuable tool for investigating the role of this pathway in various physiological and pathological processes, including glucose metabolism. These application notes provide detailed protocols for the experimental use of this compound in studying its effects on glucose homeostasis, particularly in rodent models of diet-induced obesity and insulin resistance.
Mechanism of Action
This compound exerts its effects by inhibiting the soluble epoxide hydrolase enzyme, which leads to an accumulation of epoxyeicosatrienoic acids (EETs).[1] Elevated EET levels have been shown to improve insulin signaling and sensitivity.[1][2] The proposed mechanism involves the modulation of inflammatory pathways, such as the NF-κB signaling cascade, and the potential to improve endothelial function and reduce endoplasmic reticulum stress.[3][4]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on metabolic parameters in mice with diet-induced obesity.[5][6]
Table 1: Effect of this compound on Plasma Glucose and Insulin Levels in High-Fat Diet (HFD) Fed Mice [5][6]
| Treatment Group | Plasma Glucose (mg/dL) | Plasma Insulin (µU/mL) |
| HFD + Vehicle | 316 ± 8 | 62.1 ± 8.1 |
| HFD + this compound | Not Reported | Not Reported |
| Chow (Control) | 188 ± 27 | 15.5 ± 5.0 |
Data are presented as mean ± SEM.
Table 2: Summary of Experimental Conditions for this compound Treatment in Diet-Induced Obese Mice [5][6]
| Parameter | Description |
| Animal Model | Male C57BL/6 mice |
| Diet | High-Fat Diet (HFD) to induce obesity |
| Treatment | This compound |
| Dosage | 200 mg/kg/day |
| Administration Route | Oral gavage (twice daily, 100 mg/kg per gavage) |
| Vehicle | 1% carboxymethylcellulose + 0.1% Tween 80 |
| Treatment Duration | 5 weeks |
Experimental Protocols
Protocol 1: Induction of Obesity and this compound Administration in Mice
This protocol describes the induction of obesity in mice using a high-fat diet and the subsequent administration of this compound.
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow
-
This compound
-
Vehicle solution: 1% carboxymethylcellulose and 0.1% Tween 80 in sterile water
-
Gavage needles (20-gauge, 1.5 inches)
-
Animal scale
-
Cages with wire-mesh bottoms
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Diet-Induced Obesity:
-
Divide the mice into two groups: a control group receiving standard chow and an experimental group receiving a high-fat diet.
-
Maintain the mice on their respective diets for a period sufficient to induce a significant increase in body weight and impaired glucose tolerance in the HFD group (typically 8-12 weeks). Monitor body weight weekly.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in the vehicle. For a 200 mg/kg/day dose, a common concentration is 20 mg/mL, allowing for a 10 µL/g body weight administration volume.
-
Ensure the solution is well-suspended before each use.
-
-
This compound Administration:
-
After the diet-induced obesity period, divide the HFD-fed mice into two subgroups: one receiving the vehicle and the other receiving this compound.
-
Administer this compound (100 mg/kg) or vehicle by oral gavage twice daily (e.g., at 8:00 AM and 6:00 PM) for 5 weeks.[6]
-
Monitor the animals for any adverse effects throughout the treatment period.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess how quickly an animal can clear a glucose load from its blood, providing a measure of glucose tolerance.[7][8][9]
Materials:
-
Fasted mice (from Protocol 1)
-
Sterile 20% D-glucose solution in saline
-
Glucometer and glucose test strips
-
Restraining device
-
Scalpel or lancet
-
Micro-hematocrit tubes (optional, for plasma collection)
-
Timer
Procedure:
-
Fasting: Fast the mice for 6 hours before the test, with free access to water.[2]
-
Baseline Blood Glucose:
-
Secure the mouse in a restraining device.
-
Make a small incision at the tip of the tail with a sterile scalpel or lancet.
-
Gently massage the tail to obtain a small drop of blood.
-
Measure the baseline blood glucose level (t=0) using a glucometer.
-
-
Glucose Administration:
-
Weigh the mouse to calculate the precise volume of glucose solution to inject.
-
Administer the 20% D-glucose solution intraperitoneally at a dose of 2 g/kg body weight.[7]
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) to quantify the glucose excursion. A lower AUC indicates improved glucose tolerance.
-
Mandatory Visualization
References
- 1. Pharmacological inhibition of soluble epoxide hydrolase provides cardioprotection in hyperglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of inhibition of soluble epoxide hydrolase on glucose homeostasis and islet damage in a streptozotocin-induced diabetic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of soluble epoxide hydrolase alleviates insulin resistance and hypertension via downregulation of SGLT2 in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibition improves coronary endothelial function and prevents the development of cardiac alterations in obese insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase reduces food intake and increases metabolic rate in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase reduces food intake and increases metabolic rate in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 8. mmpc.org [mmpc.org]
- 9. MPD: GMC11: project protocol [phenome.jax.org]
Troubleshooting & Optimization
AR-9281 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of AR-9281 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2] It is widely used in research to study the roles of sEH in inflammation, hypertension, and diabetes.[1][2] Like many urea-based compounds, this compound has poor aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo experiments that require its dissolution in aqueous buffers or cell culture media.[3] While it is soluble in organic solvents like DMSO, direct dilution into aqueous solutions can lead to precipitation.[4]
Q2: What is the reported solubility of this compound in common solvents?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is poorly soluble in water.[4] While a precise quantitative value for its solubility in aqueous buffers like PBS is not consistently reported in publicly available literature, its urea-based structure and adamantane group contribute to its hydrophobicity.[3] One study noted that despite having a "surprisingly high water solubility for a urea," it remains difficult to formulate.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. Commercial suppliers suggest a solubility of up to 25 mg/mL in DMSO, which may be aided by sonication.[5]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term use (up to one year) or at -80°C for extended storage (up to two years).[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can affect the stability and solubility of the compound.
Troubleshooting Guide
Issue 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS).
-
Cause: The poor aqueous solubility of this compound causes it to crash out of solution when the concentration of the organic solvent (DMSO) is significantly lowered by the addition of an aqueous medium.
-
Solution:
-
Use of Co-solvents: For in vivo studies, a common and effective method is to use a co-solvent system. The step-by-step addition of these components is crucial.
-
Lowering the Final Concentration: If precipitation occurs even with co-solvents, try preparing a more dilute final solution.
-
pH Adjustment: While specific data for this compound is limited, the solubility of some related compounds is pH-dependent.[1] However, altering the pH of your experimental buffer may not be feasible depending on your assay.
-
Issue 2: Cloudiness or precipitation in cell culture media.
-
Cause: Similar to dilution in buffers, adding a DMSO stock of this compound directly to cell culture media can cause it to precipitate. The presence of salts and proteins in the media can further contribute to this issue.
-
Solution:
-
Serial Dilution: First, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final desired concentration.
-
Stepwise Addition to Media: Add the final, diluted DMSO stock to a small volume of pre-warmed cell culture media, vortexing gently during the addition. Then, add this intermediate solution to the rest of your media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Quantitative Data
The following tables summarize the available solubility and formulation data for this compound.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL (78.26 mM) | Sonication is recommended to aid dissolution.[5] |
| Water | Insoluble | [4] |
| In Vivo Formulation (Example Protocol) | Components | Final Concentration |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.51 mM) |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.51 mM) |
| Protocol 3 | 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL (6.51 mM) |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (Co-solvent Method)
-
Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly. This will result in a final this compound concentration of 2.08 mg/mL.
Visualizations
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Caption: Mechanism of action of this compound on the sEH signaling pathway.
Experimental Workflow for Preparing this compound Solution
Caption: Workflow for preparing and storing this compound stock solutions.
Troubleshooting Logic for this compound Dilution
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
- 1. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AR-9281 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AR-9281, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their protective effects. This mechanism of action makes this compound a valuable tool for studying inflammation, hypertension, and type 2 diabetes.[1]
Q2: What are the recommended starting concentrations for this compound in in vitro experiments?
A2: Based on its IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. The optimal concentration will depend on the specific cell type, assay duration, and experimental endpoint. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO. Gentle warming and vortexing can aid in dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Q5: Is this compound stable in cell culture medium?
A5: While specific data on the long-term stability of this compound in cell culture medium is limited, it is generally recommended to prepare fresh dilutions of the compound from the frozen stock solution for each experiment.[2][3][4] The stability of small molecules in aqueous solutions can be affected by factors such as pH, temperature, and the presence of serum proteins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in cell culture medium. | - Low aqueous solubility of the compound. - High final concentration of the compound. - Insufficient mixing. | - Perform a stepwise dilution of the DMSO stock solution in your cell culture medium. - Ensure the final DMSO concentration is sufficient to maintain solubility, but not cytotoxic. - Gently vortex or swirl the medium while adding the this compound solution to ensure rapid and even dispersion. - If precipitation persists, consider using a solubilizing agent like Pluronic F-68, though its effects on your specific assay should be validated. |
| No observable effect of this compound in the assay. | - Inactive compound due to improper storage or handling. - Sub-optimal concentration of the compound. - Low expression or activity of sEH in the chosen cell line. - Insufficient incubation time. | - Use a fresh aliquot of the this compound stock solution. - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). - Confirm sEH expression and activity in your cell line using RT-qPCR, Western blot, or an sEH activity assay. - Optimize the incubation time for your specific assay. |
| High background or variability in the sEH activity assay. | - Non-specific hydrolysis of the fluorescent substrate. - High endogenous fluorescence of the cell lysate or medium. - Inconsistent cell numbers or lysis efficiency. | - Include a control with a known sEH inhibitor to determine the sEH-specific activity.[5] - Use phenol red-free medium for fluorescence-based assays. - Ensure accurate cell counting and consistent lysis by using a standardized protocol. |
| Observed cytotoxicity at expected effective concentrations. | - Cell line is particularly sensitive to the compound or the DMSO vehicle. - Extended incubation period leading to cumulative toxicity. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound and DMSO for your specific cell line. - Reduce the incubation time if possible, or use a lower, non-toxic concentration. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 | Reference(s) |
| Soluble Epoxide Hydrolase (sEH) | Human | 13.8 nM | [1] |
| Soluble Epoxide Hydrolase (sEH) | Murine | 1.7 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound = 319.44 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex and/or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the this compound stock solution to the medium while gently vortexing. The final DMSO concentration should be kept below 0.5%.
-
Protocol 2: Cell-Based Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol provides a general guideline for measuring the inhibition of sEH activity in cultured cells treated with this compound. Commercially available sEH assay kits are recommended for ease of use and reproducibility.[5][6][7]
Materials:
-
Cultured cells expressing sEH
-
This compound working solutions
-
Cell lysis buffer
-
sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester; PHOME)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired incubation period.
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice as per the manufacturer's instructions.
-
-
sEH Activity Measurement:
-
Transfer the cell lysates to a pre-chilled 96-well black, clear-bottom microplate.
-
Add the sEH fluorescent substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorometric plate reader (Excitation/Emission wavelengths will depend on the substrate used).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the activity of the this compound-treated wells to the vehicle control.
-
Plot the percentage of sEH inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cultured cells
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours). Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the cytotoxic concentration (e.g., CC50).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucleusbiologics.com [nucleusbiologics.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
potential off-target effects of AR-9281 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AR-9281. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (s-EH).[1][2][3][4] s-EH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and anti-hypertensive properties. By inhibiting s-EH, this compound increases the levels of EETs, thereby enhancing their beneficial effects.
Q2: How selective is this compound for soluble epoxide hydrolase (s-EH)?
This compound is described in the literature as a highly selective inhibitor of s-EH.[1][2][4] While comprehensive screening data against a wide range of off-targets is not publicly available, a similar s-EH inhibitor was shown to have excellent selectivity when tested against a panel of approximately 150 other enzymes and receptors.[5] The urea pharmacophore in this compound is present in other enzyme inhibitors, but the overall structure of the molecule appears to confer high specificity for s-EH.[6]
Q3: What are the known on-target effects of this compound that might be considered "unexpected" or "pleiotropic"?
Beyond its primary effects on blood pressure and inflammation, studies in animal models have shown that this compound can also reduce food intake and increase metabolic rate in obese mice.[7] These effects are believed to be mediated by the inhibition of s-EH and the resulting increase in EETs, which can act on the central nervous system to regulate appetite and energy expenditure.
Q4: Have any adverse off-target effects been reported in clinical trials?
Phase I and Phase IIa clinical trials of this compound in healthy volunteers and patients with mild to moderate hypertension and impaired glucose tolerance have shown that the compound is well-tolerated with no dose-related adverse events observed.[1][2][8] This suggests a lack of significant off-target effects at clinically relevant doses.
Q5: What is known about the metabolism of this compound and the potential activity of its metabolites?
The adamantane group in this compound is known to undergo rapid metabolism by cytochrome P450 (CYP) enzymes, leading to a short in vivo half-life.[9] For other s-EH inhibitors, oxidative metabolism is the primary route of elimination.[10] While the specific metabolites of this compound have not been extensively characterized in publicly available literature, it is a critical consideration in experimental design, as metabolites could potentially have their own off-target activities.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Phenotype in Cell-Based Assays | 1. On-target s-EH inhibition: The observed phenotype may be a downstream consequence of increased EET levels that was not previously characterized in the specific cell type being studied.2. Off-target effect: this compound may be interacting with another protein in the cell.3. Metabolite effect: If the cells metabolize this compound, a metabolite could be causing the effect. | 1. Confirm s-EH expression and activity: Verify that the cell line expresses s-EH and that this compound inhibits its activity at the concentrations used.2. Rescue experiment: Co-administer an EET antagonist to see if the phenotype is reversed. This would suggest an on-target effect.3. Use a structurally distinct s-EH inhibitor: Test another s-EH inhibitor with a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.4. Off-target screening: If possible, perform a broad off-target screening assay (e.g., kinase panel, receptor panel) with this compound. |
| Variability in In Vivo Efficacy | 1. Pharmacokinetics: The short half-life of this compound due to rapid metabolism can lead to variable exposure between animals.2. Animal model specific effects: The role of s-EH and EETs may differ between species or disease models.3. Off-target effects: An off-target effect could be influencing the therapeutic window or causing unexpected toxicity. | 1. Pharmacokinetic analysis: Measure plasma concentrations of this compound and its major metabolites to ensure adequate and consistent exposure.2. Dose-response studies: Perform a thorough dose-response study to identify the optimal therapeutic dose.3. Monitor for adverse effects: Carefully observe animals for any signs of toxicity that might indicate an off-target effect. |
| Discrepancy Between In Vitro and In Vivo Results | 1. Metabolism: this compound is rapidly metabolized in vivo, which may not be recapitulated in in vitro models.2. Bioavailability: The oral bioavailability of the formulation used can impact in vivo efficacy.3. Complex biology: The in vivo environment involves complex interactions between different cell types and organ systems that are not present in vitro. | 1. Use liver microsomes or S9 fractions in vitro: Incorporate metabolic components into in vitro assays to better mimic the in vivo situation.2. Test different formulations and routes of administration: Ensure optimal delivery and bioavailability of the compound in vivo.3. Correlate with biomarkers: Measure s-EH inhibition and EET levels in vivo to confirm target engagement. |
Data Presentation
This compound Selectivity and Safety Profile
| Parameter | Finding | Reference |
| Primary Target | Soluble Epoxide Hydrolase (s-EH) | [1][2][3][4] |
| Selectivity | Described as "highly selective" | [1][2][4] |
| Off-Target Screening | A similar s-EH inhibitor showed excellent selectivity against a panel of ~150 other enzymes and receptors. | [5] |
| Clinical Safety | Well-tolerated in Phase I and IIa trials with no dose-related adverse events. | [1][2][8] |
| Metabolism | Rapidly metabolized by cytochrome P450 enzymes. | [9] |
Experimental Protocols
General Protocol for Off-Target Liability Screening
Given that specific off-target screening protocols for this compound are proprietary, a general methodology for assessing off-target effects of a small molecule inhibitor is provided below.
1. Kinase Profiling:
-
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology:
-
Utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology).
-
Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC50 value.
-
Compare the IC50 values for off-target kinases to the IC50 for s-EH to determine the selectivity window.
-
2. Receptor and Ion Channel Profiling:
-
Objective: To evaluate the binding affinity of this compound to a panel of common receptors and ion channels.
-
Methodology:
-
Use a radioligand binding assay panel from a commercial provider.
-
Screen this compound at a single high concentration (e.g., 10 µM) against a panel of receptors (e.g., GPCRs, nuclear receptors) and ion channels.
-
For targets showing significant displacement of the radioligand, determine the Ki (inhibition constant) through competitive binding assays.
-
3. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify protein targets of this compound in an unbiased manner within a cellular context.
-
Methodology:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction by quantitative mass spectrometry (MS).
-
Proteins that are stabilized by this compound binding will remain soluble at higher temperatures. These are potential off-targets.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for investigating unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase reduces food intake and increases metabolic rate in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
AR-9281 stability and storage conditions
Technical Support Center: AR-9281
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound, a potent and selective soluble epoxide hydrolase (sEH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored under specific temperature and environmental conditions. It is shipped at ambient temperature and is stable for several weeks during ordinary shipping.[1] For long-term storage, it is crucial to keep the product in a dry and dark place.[1]
Q2: How long can I store this compound powder?
A2: The shelf life of this compound powder is dependent on the storage temperature. When stored properly, it can be stable for up to 3 years at -20°C and up to 2 years at 4°C.[2][3]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is not soluble in water.[1] For preparing stock solutions, a concentration of up to 25 mg/mL in DMSO can be achieved; using newly opened, anhydrous DMSO is recommended as the compound's solubility can be affected by hygroscopic DMSO.[2] Ultrasonic treatment may be necessary to aid dissolution.[2]
Q4: What are the storage conditions for this compound in solvent?
A4: Once dissolved, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] For long-term storage, store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1]
Q5: Is this compound stable in vivo?
A5: this compound has a short in vivo half-life.[4] This is primarily due to rapid metabolism by cytochrome P450 enzymes.[4] Oxidative metabolism is the main route of its degradation in humans.[5] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Troubleshooting Guide
Issue 1: this compound powder does not dissolve properly in DMSO.
-
Possible Cause 1: Incorrect Solvent Quality. The DMSO used may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous or high-purity DMSO. Hygroscopic DMSO can significantly impact the solubility of this compound.[2]
-
-
Possible Cause 2: Insufficient Dissolution Time/Energy. The compound may require more energy to dissolve completely.
-
Solution: Use an ultrasonic bath to aid dissolution.[2] Gentle warming can also be considered, but monitor the temperature carefully to prevent degradation.
-
-
Possible Cause 3: Concentration is too high. You may be exceeding the solubility limit.
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Solution: Try preparing a more dilute solution. The maximum recommended concentration in DMSO is 25 mg/mL.[2]
-
Issue 2: Precipitation observed in the stock solution after storage.
-
Possible Cause 1: Improper Storage. The solution may have been stored at an inappropriate temperature or subjected to freeze-thaw cycles.
-
Solution: Ensure stock solutions are aliquoted and stored at -80°C or -20°C.[2] Avoid repeated warming and cooling of the same vial.
-
-
Possible Cause 2: Solvent Evaporation. Over time, especially if the vial is not sealed properly, the solvent may evaporate, increasing the compound's concentration and causing it to precipitate.
-
Solution: Use vials with tight-fitting caps and consider using parafilm to secure the seal for long-term storage.
-
Issue 3: Inconsistent experimental results using this compound.
-
Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.
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Solution: Review the storage history of the compound. If it has been stored improperly or for longer than the recommended duration, obtain a new vial. Always prepare fresh working solutions for in vivo experiments.[2]
-
-
Possible Cause 2: Short In Vivo Half-Life. The compound's rapid metabolism might be affecting its efficacy in your model.
Data Presentation
Table 1: Storage Conditions and Shelf Life
| Formulation | Storage Temperature | Shelf Life | Special Instructions |
| Powder | -20°C | 3 years[2][3] | Store in a dry, dark place.[1] |
| 4°C | 2 years[2][3] | Store in a dry, dark place.[1] | |
| Room Temperature | Stable for weeks | Suitable for short-term shipping.[1] | |
| In Solvent (DMSO) | -80°C | 2 years[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | 1 year[2] | Aliquot to avoid freeze-thaw cycles.[2] | |
| 0 - 4°C | Days to weeks[1] | Suitable for short-term use. |
Table 2: Solubility and Solution Preparation
| Solvent | Maximum Concentration | Formulation Notes |
| DMSO | 25 mg/mL (78.26 mM)[2] | Use of ultrasonic bath may be needed. Use new, anhydrous DMSO.[2] |
| Water | Not Soluble[1] | |
| In Vivo (Oral) | Varies | Example 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| Example 2: 10% DMSO, 90% Corn oil.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 319.44 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For 1 mg of this compound, you will need 313.05 µL of DMSO to make a 10 mM solution.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the vial for 30-60 seconds to mix.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as per the recommended guidelines.[2]
-
Protocol 2: Assessment of this compound Solution Stability via HPLC
-
Objective: To determine the stability of an this compound solution under specific storage conditions (e.g., 4°C, room temperature) over time.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
HPLC vials
-
-
Procedure:
-
Time Point Zero (T=0):
-
Dilute the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The main peak corresponding to this compound should be identified, and its peak area recorded. This serves as the baseline.
-
-
Stability Study:
-
Store aliquots of the stock solution under the desired test conditions (e.g., one vial at 4°C, one at 25°C).
-
At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove an aliquot from each storage condition.
-
-
Analysis:
-
Prepare the sample for HPLC analysis as done for T=0.
-
Inject the sample and record the chromatogram.
-
Compare the peak area of the this compound peak to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Calculation:
-
Calculate the percentage of this compound remaining at each time point:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
A significant decrease in the main peak area or the appearance of degradation peaks indicates instability under those conditions.
-
-
Visualizations
Caption: Inhibition of sEH by this compound increases beneficial EETs.
Caption: Proper workflow for handling and storing this compound.
Caption: Decision tree for solving this compound solubility problems.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
interpreting variable results with AR-9281 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AR-9281, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of soluble epoxide hydrolase (sEH).[1][2][3] By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties.[1][2] This leads to an increase in the endogenous levels of EETs, thereby enhancing their beneficial effects.
Q2: What are the primary research applications for this compound?
This compound is primarily used in pre-clinical research for studying conditions such as hypertension, inflammation, diabetes, and renal injury.[3][4][5][6] It has been investigated for its potential to lower blood pressure, improve insulin sensitivity, and reduce inflammation-associated damage.[4][5][7][8]
Q3: What are the reported IC50 values for this compound?
The inhibitory potency of this compound varies between species. For human sEH, the IC50 is approximately 13.8 nM, while for murine sEH, it is more potent with an IC50 of about 1.7 nM.[2][3]
Q4: What is the recommended solvent for this compound?
For in vitro studies, this compound is soluble in dimethyl sulfoxide (DMSO).[9] For in vivo studies in rodents, a common vehicle is 5% (2-hydroxypropyl)-β-cyclodextrin.[4]
Q5: What is the known pharmacokinetic profile of this compound?
This compound is orally available and rapidly absorbed.[7][8] However, it has a short terminal half-life of approximately 3 to 5 hours in humans.[10] The adamantane group in its structure contributes to rapid metabolism by cytochrome P450 enzymes, leading to the formation of multiple metabolites.[11]
Troubleshooting Guide
Problem 1: I am observing lower than expected potency or inconsistent results in my in vitro cell-based assays.
-
Question: Is the this compound fully dissolved and stable in my cell culture media?
-
Answer: this compound has poor water solubility.[9] Precipitation in aqueous media can lead to a lower effective concentration.
-
Recommendation: Prepare a high-concentration stock solution in DMSO. When diluting into your final culture medium, pre-warm the medium and add the stock solution dropwise while gently vortexing to ensure rapid dispersion.[6] To confirm solubility, centrifuge your final working solution at high speed and use the supernatant for your experiment.[6] Always include a vehicle control with the same final DMSO concentration as your treated samples.[6]
-
-
-
Question: Could serum proteins in my culture media be interfering with this compound activity?
-
Answer: Yes, sEH inhibitors can bind to serum proteins, particularly albumin.[2] This binding can reduce the free concentration of the inhibitor available to interact with sEH in the cells.
-
Recommendation: If you observe a significant decrease in potency in the presence of serum, consider reducing the serum concentration in your assay medium or using a serum-free medium if your cell line can tolerate it. Be aware that changes in media composition can affect cell health and should be validated.
-
-
-
Question: Is the cell line I'm using appropriate for this experiment?
-
Answer: The expression levels of sEH and relevant cytochrome P450 enzymes can vary significantly between different cell lines.
-
Recommendation: Confirm the expression of sEH (gene name: EPHX2) in your chosen cell line. If your experiment relies on endogenous EET production, ensure the cells also express the necessary upstream cytochrome P450 epoxygenases (e.g., CYP2J and CYP2C subfamilies).
-
-
Problem 2: My in vivo results show high variability between animals.
-
Question: How can I ensure consistent drug exposure?
-
Answer: this compound has a short half-life due to rapid metabolism.[10][11] This can lead to fluctuating plasma concentrations and variable target engagement.
-
Recommendation: For continuous exposure, consider more frequent dosing (e.g., twice or thrice daily) or the use of osmotic mini-pumps for continuous infusion.[4] The chosen dosing regimen should be based on pharmacokinetic studies in the specific animal model.
-
-
-
Question: Are there species-specific differences in this compound potency?
-
Answer: Yes, this compound is significantly more potent against rodent sEH than human sEH.[2][3][11] This is a critical consideration when translating findings from animal models to humans.
-
Recommendation: Be mindful of this potency difference when interpreting your data. For studies intended to be more predictive of human outcomes, consider using a humanized mouse model or an sEH inhibitor with more comparable potency across species.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target Species | IC50 (nM) | Reference |
| Human sEH | 13.8 | [2][3] |
| Murine sEH | 1.7 | [2][3] |
Table 2: In Vivo Effects of this compound in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Systolic Blood Pressure (mmHg) | Reference |
| Control | 110 ± 2 | [4][5][12] |
| Angiotensin II + Vehicle | 180 ± 5 | [4][5][12] |
| Angiotensin II + this compound (100 mg/kg/day) | 142 ± 7 | [4][5][12] |
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on sEH using a fluorescent substrate.
-
Reagent Preparation:
-
Prepare a 10X assay buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Reconstitute recombinant sEH (human or murine) in 1X assay buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of a fluorescent sEH substrate (e.g., PHOME) in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution in 1X assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (buffer with DMSO) and a background control (buffer only).
-
Add the diluted recombinant sEH solution to all wells except the background controls.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the diluted fluorescent substrate to all wells.
-
Read the fluorescence kinetically for 30 minutes or as an endpoint measurement after a 30-minute incubation at room temperature. Use excitation and emission wavelengths appropriate for the substrate (e.g., 330 nm excitation and 465 nm emission for PHOME).
-
-
Data Analysis:
-
Subtract the background fluorescence from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Antihypertensive Study in Rats
This protocol outlines a general procedure for evaluating the effect of this compound on blood pressure in an angiotensin II-induced hypertension model.
-
Animal Model:
-
Use male Sprague-Dawley rats.
-
Implant osmotic mini-pumps for continuous infusion of angiotensin II (e.g., 65 ng/min) to induce hypertension.
-
-
Treatment Groups:
-
Group 1: Sham-operated controls.
-
Group 2: Angiotensin II infusion + vehicle (e.g., 5% (2-hydroxypropyl)-β-cyclodextrin) administered orally.
-
Group 3: Angiotensin II infusion + this compound (e.g., 100 mg/kg/day) administered orally.
-
-
Procedure:
-
Data Analysis:
-
Compare the changes in systolic blood pressure between the treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
References
- 1. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. oipub.com [oipub.com]
- 11. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-9281 dose-response curve troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AR-9281, a potent soluble epoxide hydrolase (sEH) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and cell-based experiments, particularly concerning dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound prevents the degradation of EETs, thereby enhancing their beneficial effects. This mechanism of action makes this compound a valuable tool for studying the roles of EETs in various physiological and pathological processes, including inflammation, hypertension, and diabetes.[2][3][4]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the species of the sEH enzyme and the specific assay conditions. It is a more potent inhibitor of rodent sEH than human sEH. Some reported IC50 values are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
This compound is a urea-based inhibitor and may have limited aqueous solubility.[5][6] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For subsequent experiments, this stock solution can be serially diluted in the appropriate assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q4: What are the key parameters to consider when designing a dose-response experiment with this compound?
A well-designed dose-response experiment should include:
-
A wide range of this compound concentrations to capture the full sigmoidal curve.
-
Appropriate positive and negative controls.
-
Replicates for each concentration to assess variability.
-
Consistent experimental conditions (e.g., incubation time, temperature, cell density).
Dose-Response Curve Troubleshooting Guide
This guide addresses common issues observed when generating a dose-response curve for this compound.
Problem 1: The dose-response curve is flat, showing no inhibition even at high concentrations.
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Potential Cause: Inactive Compound
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Troubleshooting:
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Verify the integrity and purity of the this compound compound.
-
Prepare a fresh stock solution from a new aliquot of the compound.
-
-
-
Potential Cause: Insufficient Compound Concentration
-
Troubleshooting:
-
Extend the concentration range of this compound to higher values.
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-
-
Potential Cause: Low Assay Sensitivity
-
Troubleshooting:
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Optimize the assay conditions to increase the signal-to-noise ratio. This may involve adjusting the enzyme or substrate concentration, or the incubation time.
-
-
-
Potential Cause: Incorrect Assay Setup
-
Troubleshooting:
-
Review the experimental protocol to ensure all steps were performed correctly.
-
Confirm the activity of the sEH enzyme using a known inhibitor as a positive control.
-
-
Problem 2: The dose-response curve has a very steep slope (Hill slope > 1.5).
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Potential Cause: Stoichiometric Inhibition
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Explanation: This can occur when the concentration of the enzyme is close to or higher than the inhibitor's dissociation constant (Kd). In this scenario, the IC50 value will be linearly dependent on the enzyme concentration.[2][7]
-
Troubleshooting:
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Reduce the concentration of the sEH enzyme in the assay.
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Vary the enzyme concentration and observe if the IC50 value changes. A linear relationship between enzyme concentration and IC50 suggests stoichiometric inhibition.[7]
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-
-
Potential Cause: Compound Aggregation
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Explanation: At high concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, leading to a steep curve.
-
Troubleshooting:
-
Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) in the assay buffer to disrupt aggregates.
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Visually inspect the wells for any signs of precipitation.
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-
Problem 3: The dose-response curve has a very shallow slope (Hill slope < 0.5).
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Potential Cause: Negative Cooperativity or Multiple Binding Sites
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Explanation: The inhibitor may be binding to multiple sites on the enzyme with different affinities.
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-
Potential Cause: Experimental Artifacts
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Troubleshooting:
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Ensure accurate serial dilutions of this compound.
-
Check for issues with the plate reader or other equipment.
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-
-
Potential Cause: Compound Instability
-
Troubleshooting:
-
Assess the stability of this compound in the assay buffer over the course of the experiment.
-
-
Problem 4: High variability between replicate wells.
-
Potential Cause: Pipetting Errors
-
Troubleshooting:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
For serial dilutions, ensure thorough mixing at each step.
-
-
-
Potential Cause: Inconsistent Cell Seeding (for cell-based assays)
-
Troubleshooting:
-
Ensure a homogenous cell suspension before seeding.
-
Use a consistent seeding density across all wells.
-
-
-
Potential Cause: Edge Effects in Microplates
-
Troubleshooting:
-
Avoid using the outer wells of the microplate, or fill them with buffer or media to maintain humidity.
-
-
-
Potential Cause: Cell Health Issues (for cell-based assays)
-
Troubleshooting:
-
Ensure cells are healthy and in the exponential growth phase.
-
Check for contamination (e.g., mycoplasma).
-
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Enzyme Source | IC50 (nM) | Reference |
| Human sEH | 13 | (Anandan et al., 2011) |
| Murine sEH | 1.7 | (Anandan et al., 2011) |
Experimental Protocols
Fluorometric sEH Enzyme Inhibition Assay Protocol
This protocol is adapted from commercially available sEH inhibitor screening kits.[8][9]
-
Reagent Preparation:
-
Prepare sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Prepare a stock solution of the fluorescent substrate (e.g., PHOME) in DMSO.
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Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of recombinant sEH enzyme in sEH Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the sEH Assay Buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Add the sEH enzyme solution to all wells except the "no enzyme" control wells.
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Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent substrate solution to all wells.
-
Read the fluorescence kinetically over a set period (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME).
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vmax) from the linear portion of the kinetic curves.
-
Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based sEH Inhibition Assay Protocol
This protocol is a general guideline and may need to be optimized for specific cell types.[10]
-
Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Cell Lysis and sEH Activity Measurement:
-
After the desired incubation time, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the sEH activity in the cell lysates using a fluorometric assay as described in the enzymatic assay protocol.
-
-
Data Analysis:
-
Normalize the sEH activity to the total protein concentration in each well.
-
Calculate the percent inhibition and determine the IC50 value as described for the enzymatic assay.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound dose-response curves.
Caption: Logical relationships in troubleshooting dose-response issues.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.docking.org [files.docking.org]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming In Vivo Challenges with AR-9281
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the soluble epoxide hydrolase (s-EH) inhibitor, AR-9281. The focus is on addressing the primary challenge of its short in vivo half-life, which can be perceived as poor oral bioavailability in terms of maintaining therapeutic concentrations over time.
Frequently Asked Questions (FAQs)
Q1: Is this compound poorly absorbed after oral administration?
A1: Not necessarily. Studies have shown that this compound is rapidly absorbed following oral administration in both preclinical models and humans.[1] The primary issue affecting its in vivo efficacy is not poor absorption but rather its short terminal half-life.
Q2: What is the main reason for the short half-life of this compound?
A2: The short half-life of this compound, typically ranging from 3 to 5 hours in humans, is attributed to its rapid metabolism.[1] The adamantane group within the this compound structure is susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of more polar metabolites that are quickly cleared from circulation.[2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (s-EH). This enzyme is responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting s-EH, this compound increases the levels of beneficial EETs, which can lead to vasodilation, reduced inflammation, and improved insulin sensitivity.
Q4: What are the reported IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies between species. For human s-EH, the IC50 is reported to be 13.8 nM, while for murine s-EH, it is 1.7 nM.[3]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Suboptimal or transient in vivo efficacy after oral dosing. | Short half-life of this compound due to rapid metabolism. | - Increase Dosing Frequency: Administer this compound two or three times daily to maintain therapeutic plasma concentrations. A multiple-dose regimen of 100-400 mg every 8 hours has been shown to sustain s-EH inhibition in humans.[1] - Consider an Alternative s-EH Inhibitor: Newer analogs of s-EH inhibitors with improved pharmacokinetic profiles have been developed. For example, TPPU (UC1770) shows improved potency and oral availability.[2] |
| Difficulty in formulating this compound for sustained release. | Physicochemical properties of this compound may not be ideal for standard extended-release formulations. | - Explore Advanced Formulation Strategies: Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or solid dispersions to potentially improve solubility and modify the release profile. - Investigate Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles could protect it from rapid metabolism and provide a sustained-release effect. |
| Inconsistent results between in vitro potency and in vivo efficacy. | Differences in metabolism and pharmacokinetics between species. This compound is a more potent inhibitor of rodent s-EH than human s-EH.[4] | - Careful Dose Selection for Preclinical Models: Base the in vivo dose on demonstrated inhibition of s-EH activity in the specific animal model, rather than solely on in vitro IC50 values. For instance, a dose of 100 mg/kg/day was effective in a rat model of hypertension. - Monitor Target Engagement: Measure s-EH activity or EET/DHET ratios in blood or tissues to confirm that the administered dose is achieving the desired pharmacological effect. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 10 | 110 ± 30 | 1.0 | 450 ± 120 | 3.1 ± 0.5 |
| 50 | 550 ± 150 | 1.5 | 2,800 ± 800 | 3.5 ± 0.6 |
| 250 | 2,500 ± 700 | 2.0 | 18,000 ± 5,000 | 4.0 ± 0.7 |
| 500 | 5,800 ± 1,600 | 2.0 | 45,000 ± 12,000 | 4.5 ± 0.8 |
| 1000 | 10,000 ± 2,800 | 2.5 | 95,000 ± 26,000 | 5.0 ± 0.9 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life. (Source: Adapted from clinical trial data on this compound)
Table 2: Comparison of In Vitro Potency of s-EH Inhibitors
| Compound | Human s-EH IC50 (nM) | Murine s-EH IC50 (nM) |
| This compound | 13.8 | 1.7 |
| TPPU (UC1770) | 3.7 | 0.8 |
| GSK2256294A | 0.027 | 0.189 |
(Source: Data compiled from various scientific publications)[3][5]
Experimental Protocols
1. Oral Administration of this compound in a Rat Model of Hypertension
-
Animal Model: Male Sprague-Dawley rats.
-
Vehicle: 5% (2-hydroxypropyl)-β-cyclodextrin in sterile water.
-
Dose: 100 mg/kg/day.
-
Administration: The calculated dose of this compound is suspended in the vehicle and administered once daily via oral gavage for the duration of the study (e.g., 14 days).
-
Blood Pressure Measurement: Systolic blood pressure can be measured using tail-cuff plethysmography at baseline and at regular intervals throughout the study.
2. Quantification of this compound in Plasma using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
AR-9281 half-life and dosing frequency considerations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the soluble epoxide hydrolase (s-EH) inhibitor, AR-9281, with a focus on its pharmacokinetic properties.
Frequently Asked Questions (FAQs)
FAQ 1: What is the typical plasma half-life of this compound?
This compound is characterized by rapid absorption and a relatively short terminal half-life. In studies involving healthy human subjects, the mean terminal half-life of this compound was observed to be between 3 to 5 hours following single oral doses.[1][2][3] This short half-life is an important factor to consider when designing both preclinical and clinical study protocols.
Table 1: Summary of this compound Half-Life Data
| Species | Half-Life (t½) | Study Type | Source |
| Human | 3 - 5 hours | Single and Multiple Oral Dose | [1][2][3] |
FAQ 2: Why is the half-life of this compound relatively short?
The short in vivo half-life of this compound is primarily attributed to its molecular structure, which includes an adamantane group. This group makes the compound susceptible to rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver, leading to the formation of complex metabolites and swift clearance from the bloodstream.[4]
FAQ 3: What are the recommended dosing frequencies for this compound in clinical and preclinical studies?
The dosing frequency of this compound is directly influenced by its short half-life and the goal of maintaining sustained inhibition of the s-EH enzyme.
-
Clinical Studies (Humans): Pharmacokinetic and pharmacodynamic data from human trials support a twice-daily (BID) or thrice-daily (TID) dosing regimen to maintain target engagement.[1][2] A Phase IIa clinical trial was designed to evaluate a twice-a-day dosing schedule.[5][6] Studies have shown that multiple doses of 100-400 mg administered every 8 hours result in sustained s-EH activity inhibition of 90% or greater.[1][2]
-
Preclinical Studies (Rodents): In a study using a rat model of angiotensin-induced hypertension, this compound was administered orally once daily at a dose of 100 mg/kg/day.[7] This regimen proved effective in lowering blood pressure and reducing renal injury over a 14-day period.[7][8]
Table 2: Summary of this compound Dosing Regimens
| Species | Dose | Dosing Frequency | Study Context | Source |
| Human | 100 - 400 mg | Every 8 hours (TID) | Multiple Dose Study | [1][2] |
| Human | Not specified | Twice-daily (BID) | Phase IIa Clinical Trial Design | [5][6] |
| Rat | 100 mg/kg | Once Daily | Angiotensin Hypertension Model | [7] |
Troubleshooting & Experimental Design
Issue 1: How does the short half-life of this compound impact experimental design?
The primary challenge is maintaining a sufficient plasma concentration to achieve continuous inhibition of s-EH throughout the experiment. A single daily dose may result in periods where the drug concentration falls below the effective threshold, potentially leading to inconsistent or inconclusive results.
Considerations:
-
Sustained Inhibition: To achieve sustained target inhibition, multiple daily doses are necessary. A 250 mg dose in humans can inhibit s-EH by over 90% for an 8-hour period, while a 500 mg dose extends this inhibition to 12 hours.[1][3] This suggests that a TID or BID regimen is required for 24-hour coverage.
-
Pharmacodynamic Readouts: When scheduling sample collection for pharmacodynamic analysis (e.g., measuring EET/DHET ratios), it is crucial to consider the time since the last dose to correlate target engagement with biological effects accurately.
Caption: Logical workflow for this compound dosing strategy.
Issue 2: How do I determine the pharmacokinetic profile and half-life of this compound in my animal model?
A well-designed pharmacokinetic (PK) study is essential to understand how this compound behaves in your specific animal model and to establish an appropriate dosing regimen.
Workflow: The process involves administering the drug, collecting blood samples at specific time points, processing the samples to plasma, analyzing the drug concentration using a sensitive analytical method like LC-MS/MS, and then performing pharmacokinetic calculations.
Caption: Standard workflow for a preclinical pharmacokinetic study.
Appendix: Key Methodologies
Protocol 1: General Protocol for In Vivo Pharmacokinetic Study
This protocol provides a general framework. Specifics such as animal strain, dose, and sampling times should be optimized for your experimental goals.
-
Animal Acclimation: Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least one week.[7]
-
Dosing Formulation: Prepare this compound in a suitable vehicle. A study in rats used 5% (2-hydroxypropyl)-β-cyclodextrin.[7]
-
Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage for bioavailability studies or IV bolus for clearance determination).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural log of the plasma concentration (ln[Cp]) versus time and determine the key pharmacokinetic parameters.
Protocol 2: Calculation of Terminal Half-Life
The terminal half-life (t½) is calculated from the elimination rate constant (k_el).[9][10]
-
Identify the Elimination Phase: On a semi-log plot of plasma concentration versus time (ln[Cp] vs. time), identify the linear portion of the curve, which represents the elimination phase.[9] This phase occurs after the initial distribution of the drug is complete.[9]
-
Calculate the Slope: Determine the slope of the linear regression line for the elimination phase data points. The slope is equal to -k_el.[9]
-
Calculate Half-Life: Use the following formula:
-
t½ = 0.693 / k_el [10]
-
Where 0.693 is the natural log of 2.
-
Protocol 3: this compound Mechanism of Action - s-EH Signaling Pathway
This compound exerts its effects by inhibiting the soluble epoxide hydrolase (s-EH) enzyme. This enzyme is a critical component of the arachidonic acid cascade.[7][11] Inhibiting s-EH prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs), thereby increasing their bioavailability and enhancing their vasodilatory and anti-inflammatory effects.[7]
References
- 1. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. Inhibition of soluble epoxide hydrolase reduces food intake and increases metabolic rate in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting AR-9281 in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-9281 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (s-EH).[1][2][3][4][5] The primary role of s-EH is to metabolize and inactivate epoxyeicosatrienoic acids (EETs), which are signaling lipids with various biological functions.[1][6] By inhibiting s-EH, this compound prevents the degradation of EETs, leading to their accumulation.[1][5] Elevated EET levels are associated with anti-inflammatory, vasodilatory, and anti-hypertensive effects.[1][5][6] this compound has been studied in the context of hypertension, type 2 diabetes, and inflammation.[2][4][7][8][9][10][11]
Q2: What are the known limitations of this compound?
While a useful research tool, this compound has some limitations. It has a short half-life in vivo due to rapid metabolism by cytochrome P450 enzymes.[9][10][12] Additionally, it showed limited efficacy in human clinical trials, which may be related to its modest potency on the human s-EH enzyme and a short residence time on the target.[12][13] For these reasons, newer generations of s-EH inhibitors have since been developed.[12]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[14] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guide
Issue 1: Compound Precipitation in Culture Medium
Question: I've diluted my this compound DMSO stock into my cell culture medium, and I see a precipitate forming. What should I do?
Answer: This is a common issue arising from the poor aqueous solubility of this compound.[14]
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% and ideally at or below 0.1%, to minimize solvent toxicity and precipitation.
-
Pre-dilute in Serum-Containing Medium: Before adding to the full volume of medium, try pre-diluting the DMSO stock in a small volume of medium that contains fetal bovine serum (FBS) or other protein sources. The proteins can help stabilize the compound and prevent it from precipitating.
-
Increase Mixing: When diluting, add the stock solution dropwise into the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use a Formulation Vehicle: For more complex experiments, consider using a formulation vehicle. One published protocol for in vivo use involves dissolving the compound in a mixture of (2-hydroxypropyl)-β-cyclodextrin.[6] A similar approach with a cell-culture compatible cyclodextrin may improve solubility. Another suggested formulation involves DMSO, PEG300, Tween-80, and saline, though this is primarily for in vivo use and would need validation for cell culture.[2]
Issue 2: High Cell Death or Cytotoxicity
Question: My primary cells are dying after treatment with this compound. How can I determine if this is due to toxicity?
Answer: Cell death can be caused by the compound's toxicity, solvent toxicity, or off-target effects.
-
Run a Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) with a wide range of this compound concentrations to determine the toxic threshold for your specific primary cell type.
-
Check Solvent Toxicity: Include a vehicle control group in all experiments. This group should be treated with the same final concentration of DMSO (or other solvent) as your highest this compound concentration. This will help you distinguish between compound-specific toxicity and solvent-induced cell death.
-
Reduce Incubation Time: Primary cells can be more sensitive than cell lines. Consider reducing the duration of exposure to this compound to see if the toxic effects are time-dependent.
-
Confirm On-Target Effect: Measure the accumulation of EETs or the reduction of their metabolites (DHETs) in your cell culture supernatant or lysate (e.g., via LC-MS) to confirm that the s-EH enzyme is being inhibited at non-toxic concentrations.
Issue 3: Lack of an Observable Effect
Question: I am not observing the expected biological effect in my primary cells after treatment with this compound. What could be the reason?
Answer: This could be due to several factors, from compound inactivity to issues with the experimental system.
-
Verify Compound Potency: Ensure the compound is active. The IC₅₀ of this compound can differ between species.[2] Make sure you are using a concentration relevant to the species of your primary cells (see data table below).
-
Check Target Expression: Confirm that your primary cells express soluble epoxide hydrolase (gene name EPHX2). You can check this via qPCR, Western blot, or by reviewing literature for your specific cell type. If the target enzyme is not present, the inhibitor will have no effect.
-
Assess Downstream Pathway: The biological effect you are measuring may be distant from the direct target. Confirm that the signaling pathway downstream of EETs is active in your cells.
-
Compound Stability: this compound has a relatively short half-life in vivo.[9][10][12] While likely more stable in vitro, consider if the compound is degrading in your culture medium over long incubation periods. A media change with fresh compound may be necessary for long-term experiments.
Quantitative Data
The inhibitory potency of this compound varies between species. This is crucial when planning experiments with primary cells from different organisms.
| Target Species | Enzyme | IC₅₀ Value | Reference |
| Human | Soluble Epoxide Hydrolase (s-EH) | 13.8 nM | [2] |
| Murine (Mouse) | Soluble Epoxide Hydrolase (s-EH) | 1.7 nM | [2] |
Key Experimental Protocols
General Protocol for Treating Primary Cells with this compound
This protocol provides a general framework. Specific concentrations and incubation times must be optimized for your cell type and experimental question.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[14] Avoid repeated freeze-thaw cycles.
-
-
Cell Plating:
-
Plate your primary cells in an appropriate culture vessel and allow them to adhere and stabilize for 24-48 hours, or as required by your specific cell type's protocol.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.
-
Crucially , ensure the final DMSO concentration across all treatments (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired final concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the experimentally determined duration (e.g., 4, 12, 24, or 48 hours).
-
-
Endpoint Analysis:
-
After incubation, harvest the cells, cell lysates, or culture supernatant for downstream analysis (e.g., qPCR, Western blot, ELISA, functional assays).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting logic for this compound experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H29N3O2 | CID 12000797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oipub.com [oipub.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
Technical Support Center: Improving AR-9281 Delivery in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful administration of the soluble epoxide hydrolase (sEH) inhibitor, AR-9281, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their beneficial effects.[2][3][4]
Q2: What are the known challenges in formulating this compound for in vivo studies?
This compound, a urea-based compound, has been described as having both "surprisingly high water solubility for a urea" and also suffering from "poor solubility," which can present formulation challenges.[5] Additionally, its adamantane group can lead to rapid metabolism by cytochrome P450 enzymes, resulting in a short in vivo half-life.[5] These factors can contribute to variable and suboptimal oral bioavailability.
Q3: What are the recommended vehicles for administering this compound to animal models?
Several vehicle formulations can be considered to improve the solubility and delivery of this compound. Based on available data for this compound and other poorly soluble sEH inhibitors, the following are suggested starting points:
-
For a clear solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been suggested for achieving a concentration of up to 2 mg/mL.
-
For an oil-based suspension: A stock solution in DMSO can be diluted in corn oil. For example, a 20.8 mg/mL stock in DMSO can be diluted 1:10 in corn oil to achieve a final concentration of approximately 2.08 mg/mL.[1]
-
Cyclodextrin-based formulation: A 20% solution of SBE-β-CD in saline can be used to improve the solubility of a DMSO stock solution of this compound.[1]
It is crucial to perform small-scale formulation trials to ensure the stability and homogeneity of the chosen vehicle with this compound at the desired concentration.
Q4: What are the typical dosages of this compound used in rodent models?
Dosages of this compound in rodent studies have varied depending on the model and desired effect. For example, in a rat model of angiotensin II-induced hypertension, a dose of 10 mg/kg/day administered orally was effective. In studies with hyperglycemic rats, oral doses of 150-200 mg/dL for 6 weeks have been used.[1] Dose-ranging studies are recommended to determine the optimal dose for a specific experimental model.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | Poor solubility of this compound in the chosen vehicle. | - Increase the proportion of co-solvents (e.g., PEG300, DMSO).- Gently warm the solution and use sonication to aid dissolution.- Consider using a cyclodextrin-based formulation to enhance solubility.[1]- Prepare fresh formulations immediately before each use. |
| High variability in plasma concentrations between animals | Inconsistent oral absorption due to poor dissolution or rapid metabolism. | - Ensure a homogenous and stable formulation.- Standardize the fasting state of the animals before dosing.- Consider alternative administration routes, such as intraperitoneal (IP) injection, to bypass first-pass metabolism, though this may alter the pharmacokinetic profile. |
| Low oral bioavailability | Poor aqueous solubility, rapid first-pass metabolism. | - Utilize solubility-enhancing excipients like PEG, Tween 80, or cyclodextrins.- Co-administration with an inhibitor of relevant cytochrome P450 enzymes could be explored, but requires careful consideration of potential drug-drug interactions. |
| Adverse events in animals post-dosing (e.g., lethargy, gastrointestinal distress) | Vehicle toxicity or high local concentration of the drug. | - Reduce the concentration of potentially irritating excipients like DMSO.- Ensure the total administered volume is within the recommended limits for the animal species.- Observe animals closely after dosing and consider reducing the dose or trying a different vehicle if adverse effects persist. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 |
| Soluble Epoxide Hydrolase (sEH) | Human | 13.8 nM[1] |
| Soluble Epoxide Hydrolase (sEH) | Murine | 1.7 nM[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 319.44 g/mol |
| Solubility in DMSO | 25 mg/mL (78.26 mM) |
| Aqueous Solubility | Conflicting reports exist, suggesting both "surprisingly high" and "poor" solubility.[5] Researchers should empirically determine solubility in their specific aqueous buffer. |
Table 3: Pharmacokinetic Parameters of a Structurally Related sEH Inhibitor (t-AUCB) in Mice (for reference)
No specific public data is available for the pharmacokinetic parameters of this compound in mice or rats. The following data for t-AUCB, another urea-based sEH inhibitor, is provided as a general reference.
| Parameter | Oral Gavage (0.1 mg/kg) |
| Cmax | ~100 ng/mL |
| Tmax | ~2 hours |
| t1/2 | ~10 hours |
| Oral Bioavailability | 68 ± 22% |
Data adapted from a study on t-AUCB pharmacokinetics in mice.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
This protocol describes the preparation of a 2 mg/mL solution of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 20 mg/mL. Vortex and sonicate briefly to ensure complete dissolution.
-
Prepare the vehicle mixture. In a sterile tube, combine the vehicle components in the following ratio for a final volume of 1 mL:
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Sterile Saline
-
-
Combine the stock solution and vehicle. Add 100 µL of the 20 mg/mL this compound stock solution to the 900 µL of the vehicle mixture.
-
Mix thoroughly. Vortex the final solution until it is clear and homogenous. If necessary, sonicate for a few minutes to aid dissolution.
-
Administer immediately. It is recommended to prepare this formulation fresh before each experiment.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Determine the correct dosing volume. Weigh the mouse and calculate the required volume of the this compound formulation based on the target dose (e.g., for a 10 mg/kg dose in a 25 g mouse using a 2 mg/mL formulation, the volume would be 0.125 mL). The maximum recommended gavage volume for a mouse is typically 10 mL/kg.
-
Restrain the mouse. Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Measure the gavage needle insertion length. Hold the gavage needle alongside the mouse, with the tip at the corner of the mouth. The correct length is from the mouth to the last rib. Mark this length on the needle with a non-toxic marker.
-
Insert the gavage needle. With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, just off-center. Advance the needle smoothly along the roof of the mouth until it passes the pharynx. The mouse should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and try again.
-
Administer the dose. Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to deliver the formulation.
-
Withdraw the needle. After administration, gently withdraw the needle in a single, smooth motion.
-
Monitor the animal. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Visualizations
Caption: Mechanism of action of this compound via inhibition of the sEH pathway.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
potential for AR-9281 toxicity at high concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for AR-9281 toxicity at high concentrations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established clinical safety profile of this compound?
This compound has been evaluated in Phase I and Phase IIa clinical trials for hypertension and type 2 diabetes. In these studies, this compound was reported to be well-tolerated in healthy human subjects.[1][2][3] Single oral doses up to 1000 mg and multiple doses of 100-400 mg administered every 8 hours for 7 days did not result in dose-related adverse events.[1][2]
Q2: Is there any available data on the preclinical toxicity of this compound at high concentrations, such as an LD50 or Maximum Tolerated Dose (MTD)?
While preclinical safety studies for this compound have been described as "very encouraging" with "very favorable results" in multiple in vitro and in vivo assays, specific quantitative data such as LD50 (Lethal Dose, 50%) or MTD (Maximum Tolerated Dose) from animal studies have not been detailed in the available peer-reviewed literature.[4] Phase I clinical trials for this compound did not indicate any toxicity limitations.[5]
Q3: What are the known IC50 values for this compound against its target, soluble epoxide hydrolase (sEH)?
This compound is a potent inhibitor of soluble epoxide hydrolase. The half-maximal inhibitory concentration (IC50) values are crucial for designing experiments and understanding the compound's potency.
Q4: We are observing unexpected cytotoxicity in our cell-based assays with this compound at high concentrations. What could be the cause?
While clinical data suggests a good safety profile at therapeutic doses, high concentrations used in in vitro studies may lead to off-target effects or non-specific cytotoxicity. It is recommended to perform a dose-response curve for cytotoxicity in your specific cell type to determine the concentration at which this compound becomes toxic. Consider the possibility of solvent toxicity if a high concentration of a stock solution (e.g., in DMSO) is being used.
Q5: How can I determine the cytotoxic potential of this compound in my specific experimental model?
It is best practice to empirically determine the cytotoxicity of any compound in your specific in vitro or in vivo model. For in vitro studies, a standard cytotoxicity assay such as the MTT, XTT, or LDH release assay is recommended. For in vivo studies, a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model is advisable.
Data Presentation
Table 1: Potency of this compound against Soluble Epoxide Hydrolase (sEH)
| Species | Enzyme | IC50 (nM) |
| Human | sEH | 13.8 |
| Murine | sEH | 1.7 |
This data is based on in vitro enzyme inhibition assays.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a given cell line.
1. Materials:
- This compound
- Cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader
2. Procedure:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 1 mM) and perform 1:10 or 1:2 dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
- Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
References
- 1. oipub.com [oipub.com]
- 2. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arete Therapeutics Initiates Phase 1 Clinical Trial For AR9281 as a First-in-Class Antihypertensive Agent - BioSpace [biospace.com]
- 5. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: AR-9281 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, pain, and renal diseases. By preventing the degradation of beneficial epoxy fatty acids (EpFAs), sEH inhibitors can potentiate their anti-inflammatory and vasodilatory effects. This guide provides an objective comparison of AR-9281, a well-studied sEH inhibitor, with other notable inhibitors, supported by experimental data to aid in the selection of appropriate compounds for research and development.
The Role of Soluble Epoxide Hydrolase in Signaling
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. Cytochrome P450 epoxygenases metabolize arachidonic acid to form various epoxyeicosatrienoic acids (EETs). These EETs possess potent vasodilatory, anti-inflammatory, and analgesic properties. However, sEH rapidly hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thus terminating their signaling. Inhibition of sEH preserves the beneficial actions of EETs.
Comparative Performance of sEH Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and other selected sEH inhibitors.
Table 1: In Vitro Potency (IC50) of sEH Inhibitors
| Inhibitor | Human sEH (nM) | Rat sEH (nM) | Mouse sEH (nM) |
| This compound (APAU) | 11 - 28 | 1.1 - 4.2 | 1.4 - 2.8 |
| t-TUCB | 0.4 - 1.2 | 0.9 | 1.1 |
| TPPU | 0.7 - 3.7 | 1.0 | 2.8 |
| GSK2256294 | 0.027 | 0.061 | 0.189 |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Table 2: Pharmacokinetic Properties of sEH Inhibitors
| Inhibitor | Species | Tmax (h) | Cmax | AUC | Half-life (h) | Oral Bioavailability (%) |
| This compound | Human | ~1-2 | Dose-dependent | Dose-dependent | 3-5 | Not explicitly stated |
| t-TUCB | Rat | ~2 | Not specified | Not specified | ~8 | Not specified |
| TPPU | Mouse | ~2 | Dose-dependent | Dose-dependent | ~37 | Good |
| GSK2256294 | Human | ~1-2 | Dose-dependent | Dose-dependent | 25-43 | Well-absorbed |
Note: Pharmacokinetic parameters are highly dependent on the dose, formulation, and species.
In Vivo Efficacy: A Comparative Overview
Hypertension
In animal models of angiotensin II-induced hypertension, both this compound and other sEH inhibitors have demonstrated the ability to lower blood pressure[1][2]. For instance, in rats with angiotensin II-induced hypertension, administration of an sEH inhibitor significantly reduced systolic blood pressure[1]. The efficacy is often correlated with an increase in the plasma ratio of EETs to DHETs, indicating successful target engagement.
Inflammation and Pain
This compound (also referred to as APAU) and other sEH inhibitors such as t-TUCB have been shown to be effective in rodent models of inflammatory and neuropathic pain. In a lipopolysaccharide-induced inflammatory pain model in rats, APAU significantly blocked allodynia. Similarly, in a diabetic neuropathic pain model, sEH inhibitors demonstrated significant analgesic effects.
Renal Injury
sEH inhibitors have shown protective effects in various models of kidney disease. In models of diabetic nephropathy and renal fibrosis, inhibitors like t-AUCB and TPPU have been shown to reduce renal injury, inflammation, and fibrosis[3][4][5]. These effects are often associated with the preservation of renal function and reduction in proteinuria[4].
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 of sEH inhibitors.
Materials:
-
Recombinant sEH enzyme (human, rat, or mouse)
-
sEH inhibitor stock solutions and serial dilutions
-
Fluorescent substrate (e.g., PHOME or CMNPC)
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96- or 384-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
To each well of the microplate, add the sEH enzyme and the inhibitor dilution (or vehicle control).
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm. Readings are typically taken every 30-60 seconds for 10-30 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Inhibition is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
In Vivo Hypertension Model: Angiotensin II Infusion in Rats
This protocol describes a standard method for inducing hypertension to evaluate the efficacy of sEH inhibitors.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Angiotensin II
-
Osmotic minipumps
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
sEH inhibitor formulation
Procedure:
-
Acclimatize rats to the blood pressure measurement procedure for several days before the start of the experiment.
-
Record baseline blood pressure measurements.
-
Anesthetize the rats.
-
Surgically implant an osmotic minipump subcutaneously or intraperitoneally, filled with angiotensin II (e.g., at a dose of 200-400 ng/kg/min) to induce hypertension. Control animals receive a sham surgery or a pump filled with vehicle.
-
Administer the sEH inhibitor or vehicle to the treatment and control groups, respectively, via the desired route (e.g., oral gavage, in drinking water).
-
Monitor blood pressure regularly (e.g., daily or every other day) for the duration of the study (typically 1-2 weeks).
-
At the end of the study, animals may be euthanized, and tissues (e.g., kidney, heart, aorta) collected for further analysis (e.g., histology, gene expression).
Conclusion
This compound has been a valuable tool in understanding the therapeutic potential of sEH inhibition. However, subsequent research has led to the development of inhibitors with improved potency, selectivity, and pharmacokinetic profiles. For instance, compounds like t-TUCB and TPPU have demonstrated high potency and good in vivo efficacy in various preclinical models. The clinical candidate GSK2256294 exhibits exceptionally high potency. The choice of an sEH inhibitor for a particular research application will depend on the specific requirements of the study, including the target species, the desired duration of action, and the disease model being investigated. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering the comprehensive pharmacological profile of each compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Soluble Epoxide Hydrolase for Renal Health [frontiersin.org]
- 4. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 5. Frontiers | Dual soluble epoxide hydrolase inhibitor – farnesoid X receptor agonist interventional treatment attenuates renal inflammation and fibrosis [frontiersin.org]
A Comparative Analysis of AR-9281 and Standard Antihypertensive Agents in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor, AR-9281, with established antihypertensive drugs in preclinical models of hypertension. While initial interest in this compound explored its potential as a broad-spectrum antihypertensive agent, pivotal studies have revealed a model-specific efficacy. This document summarizes the key findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Inefficacy in Spontaneously Hypertensive Rat (SHR) Models
Contrary to the initial hypothesis for its use in essential hypertension, studies have demonstrated that treatment with this compound does not lead to a reduction in blood pressure in the spontaneously hypertensive rat (SHR) model, a widely used genetic model of essential hypertension. This lack of efficacy extends to the stroke-prone SHR variant as well.
Efficacy in Angiotensin II-Induced Hypertension
In contrast to its performance in the SHR model, this compound has shown significant efficacy in reducing blood pressure in models of angiotensin II-induced hypertension. This suggests that the therapeutic action of this compound is dependent on the underlying pathophysiology of the hypertensive state, being particularly effective in conditions characterized by an overactive renin-angiotensin system.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the blood pressure-lowering effects of this compound in the angiotensin II-induced hypertension model and compares it with the effects of standard antihypertensive agents, Captopril (an ACE inhibitor) and Losartan (an angiotensin II receptor blocker), in the SHR model.
| Compound | Animal Model | Treatment Details | Baseline Systolic Blood Pressure (mmHg) | Post-Treatment Systolic Blood Pressure (mmHg) | Reduction in Systolic Blood Pressure (mmHg) |
| This compound | Angiotensin II-Induced Hypertensive Rats | Oral administration for 14 days | 180 ± 5[1] | 142 ± 7[1] | 38 |
| Captopril | Spontaneously Hypertensive Rats (SHR) | 100 mg/kg/day via gavage from 6 to 20 weeks of age | ~160 (untreated control)[2] | ~101 (treated)[2] | ~59 |
| Losartan | Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day for 8 weeks | >160 (untreated control at 12 weeks) | <140 (treated at 12 weeks) | >20 |
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory and anti-inflammatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, leading to vasodilation and a subsequent reduction in blood pressure in specific hypertensive contexts.
Experimental Protocols
This compound in Angiotensin II-Induced Hypertensive Rats
-
Animal Model: Male rats.
-
Induction of Hypertension: Continuous infusion of angiotensin II.
-
Treatment: Oral administration of this compound.
-
Dosage: Not specified in the provided search results.
-
Duration: 14 days.[1]
-
Blood Pressure Measurement: Not specified in the provided search results.
-
Key Findings: this compound significantly lowered systolic blood pressure from 180 ± 5 mmHg to 142 ± 7 mmHg.[1]
Captopril in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Treatment: Daily oral gavage with Captopril.
-
Dosage: 100 mg/kg/day.
-
Duration: From 6 to 20 weeks of age.
-
Blood Pressure Measurement: Not specified in the provided search results.
-
Key Findings: Captopril treatment significantly lowered mean arterial pressure to 101.0 ± 6.6 mmHg compared to 160 ± 4.0 mmHg in untreated SHR.[2]
Losartan in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as controls.
-
Treatment: Losartan administered in drinking water.
-
Dosage: 20 mg/kg/day.
-
Duration: 8 weeks, starting at 4 weeks of age.
-
Blood Pressure Measurement: Tail-cuff method.
-
Key Findings: Losartan treatment inhibited the elevation of blood pressure in SHR, with systolic blood pressure remaining below 140 mmHg at 12 weeks of age, while untreated SHR exceeded 160 mmHg.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an antihypertensive compound in a rodent model.
Conclusion
The available evidence indicates that this compound is not an effective agent for lowering blood pressure in the SHR model of essential hypertension. Its mechanism of action, centered on the inhibition of soluble epoxide hydrolase, appears to be most relevant in hypertensive states driven by the renin-angiotensin system, such as the angiotensin II-induced hypertension model. For research focused on essential hypertension using the SHR model, established antihypertensive agents like ACE inhibitors and angiotensin receptor blockers remain the more relevant and effective comparators. This guide underscores the importance of selecting appropriate preclinical models to accurately predict the clinical potential of novel therapeutic agents.
References
- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Captopril on the Renin Angiotensin System, Oxidative Stress, and Endothelin in Normal and Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AR-9281 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor AR-9281 and its key analogs. The information presented is based on preclinical data to assist in the evaluation of their therapeutic potential.
Soluble epoxide hydrolase inhibitors represent a promising class of therapeutic agents with potential applications in hypertension, diabetes, and inflammatory pain. By inhibiting the sEH enzyme, these compounds increase the bioavailability of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). This compound was a first-in-class sEH inhibitor that entered clinical trials. However, its development was halted, and subsequent research has focused on analogs with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide offers a comparative overview of the efficacy of this compound and its prominent analogs, including TPPU, t-TUCB, and AUDA.
Mechanism of Action: The sEH Pathway
Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. Cytochrome P450 epoxygenases metabolize arachidonic acid to form EETs, which possess potent anti-inflammatory and vasodilatory properties. However, sEH rapidly hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, compounds like this compound and its analogs stabilize EET levels, thereby enhancing their beneficial effects.
Comparative Efficacy Data
The following tables summarize the available preclinical data comparing the efficacy of this compound and its analogs in models of pain, hypertension, and diabetes. It is important to note that much of the comparative data for hypertension and diabetes is extrapolated from separate studies, as direct head-to-head trials are limited.
In Vitro Potency
| Compound | Target | IC50 (nM) - Human | IC50 (nM) - Rodent |
| This compound | sEH | 13.8 | 1.7 |
| TPPU | sEH | 4.5 | 3.2 |
| t-TUCB | sEH | 0.8 | 0.9 |
| AUDA | sEH | 69 | 18 |
Efficacy in Pain Models
A direct comparative study in rat models of diabetic neuropathic pain and inflammatory pain demonstrated the superior efficacy of certain this compound analogs.
| Compound (Dose) | Model | Endpoint | Result |
| This compound (APAU) (3 mg/kg) | Inflammatory Pain (LPS-induced) | Mechanical Withdrawal Threshold | Significant increase vs. vehicle |
| t-TUCB (3 mg/kg) | Inflammatory Pain (LPS-induced) | Mechanical Withdrawal Threshold | Significant increase vs. vehicle |
| t-AUCB (3 mg/kg) | Inflammatory Pain (LPS-induced) | Mechanical Withdrawal Threshold | No significant effect |
| This compound (APAU) (3 mg/kg) | Neuropathic Pain (STZ-induced) | Mechanical Withdrawal Threshold | Significant increase vs. vehicle |
| t-TUCB (10 mg/kg) | Neuropathic Pain (STZ-induced) | Conditioned Place Preference | Robust place preference, indicating pain relief |
Efficacy in Hypertension Models
While direct comparative studies are lacking, individual studies provide insights into the antihypertensive effects of this compound and its analogs.
| Compound (Dose) | Model | Endpoint | Result |
| This compound (100 mg/kg/day) | Angiotensin II-induced Hypertension (Rat) | Systolic Blood Pressure | Decrease from 180 mmHg to 142 mmHg[1] |
| AUDA (Oral) | Angiotensin II-induced Hypertension (Rat) | Mean Arterial Pressure | Significant reduction vs. vehicle |
Efficacy in Diabetes Models
Similarly, the antidiabetic effects of these compounds have been investigated in separate studies.
| Compound (Dose) | Model | Endpoint | Result |
| This compound (Oral) | Diet-induced Obesity (Mouse) | Glucose Excursion (IPGTT) | Attenuated enhanced glucose excursion |
| TPPU (1 mg/kg/day) | High-Fat/High-Salt Diet (Mouse) | Fasting Blood Glucose & Insulin Resistance | Significant decrease in fasting glucose and improved insulin resistance |
| t-AUCB (in drinking water) | STZ-induced Diabetes (Mouse) | Blood Glucose Levels | Prevented hyperglycemia |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Angiotensin II-Induced Hypertension in Rats
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Hypertension: An osmotic minipump is surgically implanted subcutaneously for the continuous infusion of angiotensin II (e.g., 65 ng/min) for a period of 14 days. A control group receives a vehicle infusion.
-
Drug Administration: The sEH inhibitor (e.g., this compound at 100 mg/kg/day) or vehicle is administered orally once daily for the 14-day duration of the angiotensin II infusion.
-
Blood Pressure Measurement: Systolic blood pressure is measured at baseline and at regular intervals throughout the study using tail-cuff plethysmography.
-
Data Analysis: The blood pressure readings of the treated group are compared to the vehicle-treated angiotensin II hypertensive group and a normotensive control group.
Streptozotocin-Induced Diabetic Neuropathy in Rats
Protocol:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer, is administered to induce diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with blood glucose levels above a specified threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.
-
Development of Neuropathy: Diabetic rats are monitored for the development of neuropathic pain, which typically occurs over several weeks.
-
Drug Administration: The sEH inhibitor or vehicle is administered to the diabetic rats.
-
Assessment of Nociception: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold. Conditioned place preference can also be used to assess the rewarding effect of pain relief.
-
Data Analysis: The paw withdrawal thresholds and place preference scores of the treated group are compared to the vehicle-treated diabetic group.
Conclusion
The available preclinical data suggests that while this compound demonstrated efficacy in animal models, its analogs, such as TPPU and t-TUCB, may offer advantages in terms of potency and potentially more favorable pharmacokinetic profiles. The clinical development of this compound was not pursued, which may be attributable to factors such as a short half-life and the formation of complex metabolites. In contrast, analogs like TPPU have shown high potency on both human and rodent sEH and have become widely used research tools. The comparative data in pain models, in particular, highlights the potential for improved efficacy with second-generation sEH inhibitors. Further direct comparative studies, especially in hypertension and diabetes models, are warranted to fully elucidate the relative therapeutic potential of these compounds. This guide provides a foundational overview to aid researchers in the selection and evaluation of sEH inhibitors for further investigation.
References
AR-9281: A Novel Alternative to COX-2 Inhibitors for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, cyclooxygenase-2 (COX-2) inhibitors have long been a cornerstone. However, the search for alternative mechanisms with potentially improved safety and efficacy profiles is a continuous endeavor. This guide provides a detailed comparison of AR-9281, a potent and selective soluble epoxide hydrolase (sEH) inhibitor, with traditional COX-2 inhibitors, offering insights into their distinct mechanisms, preclinical performance, and the experimental protocols used for their evaluation.
Executive Summary
This compound represents a departure from the direct inhibition of prostaglandin synthesis, the hallmark of COX-2 inhibitors. By inhibiting soluble epoxide hydrolase, this compound increases the endogenous levels of epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, analgesic, and antihypertensive properties. Preclinical evidence suggests that this distinct mechanism of action may offer comparable or even superior efficacy in certain inflammatory and pain models compared to COX-2 inhibitors, warranting further investigation as a potential alternative therapeutic strategy.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and COX-2 inhibitors lies in the biochemical pathways they target within the arachidonic acid cascade.
COX-2 Inhibitors: These agents, such as celecoxib, selectively bind to and inhibit the COX-2 enzyme.[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, specifically those that mediate inflammation and pain.[1] By blocking this step, COX-2 inhibitors effectively reduce the production of pro-inflammatory prostaglandins like PGE2.[2]
This compound (sEH Inhibitor): this compound targets a different branch of arachidonic acid metabolism. It inhibits the soluble epoxide hydrolase (sEH) enzyme.[3] This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs).[3] By inhibiting sEH, this compound increases the bioavailability of EETs, which have demonstrated anti-inflammatory effects.[3] Interestingly, inhibition of sEH has also been shown to lead to a decrease in the production of pro-inflammatory prostaglandins, suggesting a potential indirect modulatory effect on the COX pathway.[4]
Signaling Pathway Diagrams:
Comparative Efficacy: Preclinical Data
Direct head-to-head preclinical studies provide the most valuable insights into the comparative efficacy of this compound and COX-2 inhibitors.
In Vitro Potency and Selectivity
A key differentiator for anti-inflammatory agents is their potency and selectivity for their target enzymes.
| Compound | Target | IC50 | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |
| This compound | sEH | 1.7 nM (murine) / 13.8 nM (human) | - | - | - |
| Celecoxib | COX-2 | - | 2800 nM | 91 nM | ~30 |
In Vivo Anti-Inflammatory and Analgesic Effects
A study directly comparing the sEH inhibitor APAU (this compound) with celecoxib in rat models of neuropathic and inflammatory pain demonstrated the potential of sEH inhibition as a powerful analgesic strategy.[5]
Key Findings:
-
Inflammatory Pain Model (LPS-induced allodynia): A 10 mg/kg dose of this compound significantly blocked lipopolysaccharide-induced allodynia, outperforming the same dose of celecoxib, which had only a marginal effect.[5]
-
Neuropathic Pain Model (Diabetic Neuropathy): At a dose of 10 mg/kg, this compound significantly decreased allodynia compared to both vehicle and celecoxib.[5]
These findings suggest that for certain types of inflammatory and neuropathic pain, this compound may offer a more potent analgesic effect than a standard COX-2 inhibitor.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit sEH activity.
Principle: This assay typically uses a fluorogenic substrate that, when hydrolyzed by sEH, produces a fluorescent product. The rate of fluorescence increase is proportional to the sEH activity.
Workflow Diagram:
Materials:
-
Recombinant human or murine sEH enzyme
-
sEH inhibitor (e.g., this compound)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the recombinant sEH enzyme to the wells of the microplate.
-
Add the test compound dilutions to the respective wells and incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro potency and selectivity of a test compound (e.g., celecoxib) to inhibit COX-1 and COX-2 activity.
Principle: This assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by COX enzymes. The amount of prostaglandin produced is quantified, typically by ELISA or mass spectrometry.
Workflow Diagram:
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX inhibitor (e.g., celecoxib)
-
Arachidonic acid
-
Cofactors (e.g., hematin, L-epinephrine)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Reaction termination solution (e.g., HCl)
-
Prostaglandin E2 ELISA kit or LC-MS/MS system
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate reactions for COX-1 and COX-2, pre-incubate the respective enzyme with the test compound dilutions and cofactors.
-
Initiate the reaction by adding arachidonic acid and incubate for a specific time at 37°C.
-
Terminate the reaction by adding an acid solution.
-
Quantify the amount of PGE2 produced using a validated method such as ELISA or LC-MS/MS.
-
Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2.
-
Determine the IC50 values for both isoforms and calculate the COX-1/COX-2 selectivity ratio.
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Principle: Injection of carrageenan into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6]
Procedure:
-
Administer the test compound (e.g., this compound or celecoxib) or vehicle to rodents via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of one hind paw.[7]
-
Measure the paw volume or thickness at regular intervals after the carrageenan injection using a plethysmometer or calipers.[7]
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Adjuvant-Induced Arthritis (AIA) Model
Objective: To assess the therapeutic potential of a test compound in a model of chronic inflammation and arthritis.
Principle: A single injection of Complete Freund's Adjuvant (CFA) in rats induces a systemic inflammatory response that leads to the development of arthritis in the joints, mimicking some aspects of human rheumatoid arthritis.[8]
Procedure:
-
Induce arthritis by injecting CFA into the sub-plantar region of a hind paw or at the base of the tail of rats.[5]
-
After the onset of arthritis, begin treatment with the test compound (e.g., this compound or celecoxib) or vehicle, administered daily for a specified period.
-
Monitor the severity of arthritis regularly by scoring clinical signs such as paw swelling, erythema, and joint stiffness.
-
At the end of the study, assess joint damage through histological analysis and/or micro-computed tomography.
-
Measure biomarkers of inflammation in plasma or joint tissue.
Conclusion
This compound, as a selective sEH inhibitor, presents a compelling alternative to traditional COX-2 inhibitors for the management of inflammation and pain. Its distinct mechanism of action, centered on the potentiation of endogenous anti-inflammatory lipid mediators, has shown promise in preclinical models, in some cases demonstrating superior efficacy to celecoxib. The provided experimental protocols offer a framework for the continued investigation and direct comparison of these two classes of anti-inflammatory agents. Further research, including well-controlled head-to-head clinical trials, will be crucial to fully elucidate the therapeutic potential and safety profile of this compound in human inflammatory diseases.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Soluble Epoxide Hydrolase and Cyclooxygenases Enhance Joint Pain Control, Stimulate Collagen Synthesis, and Protect Chondrocytes From Cytokine-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of AR-9281 for Soluble Epoxide Hydrolase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of AR-9281, a potent inhibitor of soluble epoxide hydrolase (s-EH), in comparison to other notable s-EH inhibitors, TPPU and GSK2256294. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of the most appropriate tool compound for their studies.
Introduction to Soluble Epoxide Hydrolase (s-EH)
Soluble epoxide hydrolase (s-EH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory, anti-inflammatory, and organ-protective properties. By hydrolyzing EETs to their less active diol counterparts, s-EH reduces the beneficial effects of these signaling molecules. Inhibition of s-EH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.
Comparative Analysis of s-EH Inhibitors
This compound, TPPU, and GSK2256294 are all potent urea-based inhibitors of s-EH. Their efficacy is determined not only by their on-target potency but also by their selectivity, which minimizes off-target effects and potential toxicity.
On-Target Potency
The following table summarizes the reported IC50 values of this compound, TPPU, and GSK2256294 against s-EH from different species. Lower IC50 values indicate higher potency.
| Inhibitor | Human s-EH IC50 | Murine s-EH IC50 | Rat s-EH IC50 |
| This compound | 13.8 nM | 1.7 nM | 1.2 nM[1] |
| TPPU | ~1 nM (Ki) | Not explicitly found | Not explicitly found |
| GSK2256294 | 27 pM | 189 pM | 61 pM |
Caption: Comparative on-target potency of s-EH inhibitors.
Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity for the intended target. The following sections detail the known selectivity profiles of this compound, TPPU, and GSK2256294.
This compound: this compound has been reported to be a highly selective inhibitor of s-EH. Studies have shown that at a concentration of 10 µM, it exhibits no significant inhibitory activity against microsomal epoxide hydrolase or a broad panel of approximately 150 other enzymes and receptors. Furthermore, it does not significantly inhibit key drug-metabolizing cytochrome P450 enzymes, which is a crucial characteristic for a drug candidate.
TPPU: While also a potent s-EH inhibitor, TPPU has demonstrated off-target activity. It has been shown to inhibit p38β and p38γ kinases with IC50 values of 270 nM and 890 nM, respectively. This dual inhibitory action could be a consideration for researchers studying pathways that may be influenced by p38 kinase signaling.
GSK2256294: GSK2256294 is described as a potent and selective s-EH inhibitor. Its selectivity has been demonstrated by testing against a large panel of enzymes, receptors, and ion channels. However, specific quantitative data from these broad panel screens are not readily available in the public domain, making a direct quantitative comparison with other inhibitors challenging.
The following diagram illustrates the concept of inhibitor selectivity, highlighting the desired interaction with the target enzyme and the potential for off-target interactions.
Caption: Inhibitor selectivity for on-target vs. off-target enzymes.
Experimental Protocol: Fluorometric s-EH Inhibition Assay
This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory potency of compounds against s-EH. This protocol is based on the use of a fluorogenic substrate.
Objective: To determine the IC50 value of a test compound for s-EH.
Materials:
-
Recombinant human s-EH enzyme
-
s-EH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic s-EH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., a known potent s-EH inhibitor)
-
Solvent for compound dissolution (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound stock solution in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): s-EH enzyme in assay buffer.
-
Test wells: s-EH enzyme and the desired concentration of the test compound in assay buffer.
-
Positive control wells: s-EH enzyme and a known concentration of the positive control inhibitor in assay buffer.
-
-
Pre-incubate the plate at 30°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic s-EH substrate to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the specific substrate used.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence (from blank wells) from all other wells.
-
Normalize the data by setting the rate of the control wells (no inhibitor) to 100% activity.
-
Plot the percentage of s-EH activity against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
The following diagram outlines the workflow for the s-EH inhibition assay.
Caption: Workflow for the fluorometric s-EH inhibition assay.
Conclusion
This compound is a potent and highly selective inhibitor of soluble epoxide hydrolase. Its favorable selectivity profile, with minimal off-target activity reported against a broad range of other proteins, makes it an excellent tool for investigating the physiological and pathophysiological roles of s-EH. When selecting an s-EH inhibitor, researchers should consider the specific context of their study. For investigations where potential off-target effects on kinase signaling pathways are a concern, the high selectivity of this compound offers a distinct advantage over compounds like TPPU. As with any pharmacological tool, it is crucial to consider the available selectivity data and choose the inhibitor that best suits the experimental goals.
References
Unveiling AR-9281: A Soluble Epoxide Hydrolase Inhibitor in Hypertension and Diabetes
For Immediate Release
This guide provides a comprehensive comparison of the clinical and preclinical data available for AR-9281, a novel soluble epoxide hydrolase (sEH) inhibitor, in the context of hypertension and diabetes management. Developed for researchers, scientists, and drug development professionals, this document summarizes the available quantitative data, details experimental protocols, and visualizes key pathways and workflows. While this compound showed promise in preclinical studies and entered Phase II clinical trials, the full results of these human studies have not been made publicly available. This guide, therefore, draws on existing preclinical data and compares it with another sEH inhibitor, as well as established treatments for hypertension and diabetes.
Executive Summary
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades epoxyeicosatrienoic acids (EETs). EETs possess vasodilatory, anti-inflammatory, and insulin-sensitizing properties. By inhibiting sEH, this compound increases the bioavailability of EETs, offering a potential therapeutic approach for hypertension and type 2 diabetes.
Preclinical studies in rodent models of hypertension demonstrated that this compound effectively lowers blood pressure, ameliorates renal injury, and improves vascular function. A Phase IIa clinical trial (NCT00847899) was initiated to evaluate the safety and efficacy of this compound in patients with mild to moderate hypertension and impaired glucose tolerance. However, the results of this trial have not been formally published.
This guide compares the preclinical data for this compound with the clinical findings for another sEH inhibitor, GSK2256294, and with the established efficacy of standard-of-care medications for hypertension in diabetes, such as ACE inhibitors and Angiotensin II Receptor Blockers (ARBs).
Comparative Data Analysis
The following tables summarize the available quantitative data for this compound and comparator drugs.
Table 1: Preclinical Efficacy of this compound in Angiotensin II-Induced Hypertensive Rats
| Parameter | Vehicle Control | Angiotensin II + Vehicle | Angiotensin II + this compound |
| Systolic Blood Pressure (mmHg) | 110 ± 2 | 180 ± 5 | 142 ± 7 |
Data from a study in male Sprague-Dawley rats treated for 14 days.
Table 2: Comparison of Soluble Epoxide Hydrolase Inhibitors
| Feature | This compound | GSK2256294 |
| Mechanism of Action | Soluble Epoxide Hydrolase (sEH) Inhibitor | Soluble Epoxide Hydrolase (sEH) Inhibitor |
| Indication (Studied) | Hypertension and Impaired Glucose Tolerance | Obesity and Prediabetes |
| Preclinical Hypertension Data | Significant reduction in blood pressure in hypertensive rats[1][2][3] | - |
| Clinical Trial Phase | Phase IIa (Results not published) | Phase II |
| Reported Clinical Outcomes | - | No significant improvement in insulin sensitivity[4] |
Table 3: Established First-Line Treatments for Hypertension in Diabetes
| Drug Class | Examples | General Efficacy |
| ACE Inhibitors | Lisinopril, Enalapril | Proven to reduce blood pressure and offer cardiovascular and renal protection. A 5 mmHg reduction in systolic blood pressure is associated with an 11% reduced risk of type 2 diabetes.[5] |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Valsartan | Similar efficacy to ACE inhibitors in reducing blood pressure and providing organ protection. Also associated with a reduced risk of developing type 2 diabetes.[5] |
Experimental Protocols
Preclinical Study of this compound in Hypertensive Rats
A key preclinical study investigated the effects of this compound in a rat model of angiotensin II-induced hypertension.[1][2][3]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hypertension: Continuous infusion of angiotensin II (60 ng/min) via osmotic mini-pumps for 14 days.
-
Treatment Groups:
-
Sham-operated control.
-
Angiotensin II infusion + vehicle (5% (2-hydroxypropyl)-β-cyclodextrin).
-
Angiotensin II infusion + this compound (100 mg/kg/day, administered orally).
-
-
Key Parameters Measured:
-
Systolic blood pressure (tail-cuff plethysmography).
-
Renal injury (histological analysis of juxtamedullary glomeruli).
-
Vascular function (endothelial-dependent dilation of afferent arterioles and mesenteric resistance arteries).
-
Renal inflammation (real-time PCR array of 84 inflammatory cytokines and receptors).
-
The experimental workflow for this study is illustrated below.
Signaling Pathway of Soluble Epoxide Hydrolase Inhibition
This compound's mechanism of action centers on the inhibition of soluble epoxide hydrolase (sEH). This enzyme is a critical component of the arachidonic acid cascade.
Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs). These EETs have beneficial cardiovascular and metabolic effects, including vasodilation and anti-inflammatory actions. However, sEH rapidly hydrolyzes EETs into their less active diol form, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their circulating levels and enhancing their therapeutic effects.
The signaling pathway is depicted in the diagram below.
Conclusion and Future Directions
The preclinical data for this compound are promising, demonstrating a significant antihypertensive effect and end-organ protection in a rodent model. The mechanism of action, through the inhibition of soluble epoxide hydrolase, represents a novel approach to treating hypertension and potentially type 2 diabetes.
However, the lack of publicly available clinical trial data for this compound makes it difficult to definitively assess its efficacy and safety in humans. The results of the Phase IIa trial (NCT00847899) are critical for understanding the translational potential of this compound. In contrast, the clinical trial of another sEH inhibitor, GSK2256294, did not show a benefit in improving insulin sensitivity in a population with obesity and prediabetes, highlighting the challenges in translating preclinical findings to clinical outcomes in this drug class.
Further research, including the publication of the this compound clinical trial results, is necessary to fully evaluate the therapeutic potential of sEH inhibitors in cardiovascular and metabolic diseases. A direct comparison with established therapies like ACE inhibitors and ARBs in a clinical setting would be required to determine the place of this compound in the management of hypertension and diabetes. Researchers in this field are encouraged to pursue the publication of existing trial data to advance the understanding of this therapeutic target.
References
- 1. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
AR-9281: A Comparative Analysis of Human versus Rodent Soluble Epoxide Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory performance of AR-9281 on soluble epoxide hydrolase (s-EH) in humans versus rodents. The information presented is supported by quantitative data and detailed experimental methodologies to assist researchers in evaluating this compound for preclinical and clinical studies.
Introduction to this compound and Soluble Epoxide Hydrolase
Soluble epoxide hydrolase (s-EH) is a key enzyme in the arachidonic acid cascade, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties. By inhibiting s-EH, the levels of beneficial EETs are increased, making s-EH a promising therapeutic target for conditions such as hypertension, inflammation, and pain.[1]
This compound is a potent and selective inhibitor of soluble epoxide hydrolase.[1][2] It has been investigated in both preclinical rodent models and human clinical trials for its therapeutic potential in treating hypertension and type 2 diabetes.[1][3][4] Understanding the comparative potency of this compound in different species is crucial for the translation of preclinical findings to clinical applications.
Performance Comparison: Human vs. Rodent s-EH Inhibition
This compound exhibits a notable difference in its inhibitory potency against human and murine (a common rodent model) soluble epoxide hydrolase. The compound is significantly more potent in inhibiting the murine enzyme compared to the human enzyme. This differential activity is a critical consideration for dose selection and efficacy expectation in preclinical rodent studies and subsequent human trials. One study indicated that while this compound is a potent inhibitor, it is less so for the human s-EH and has a short half-life in the bloodstream.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human and murine s-EH.
| Species | Enzyme | IC50 (nM) |
| Human | Soluble Epoxide Hydrolase (HsEH) | 13.8[2] |
| Murine | Soluble Epoxide Hydrolase (MsEH) | 1.7[2] |
Experimental Protocols
The determination of IC50 values for s-EH inhibitors like this compound is typically performed using an in vitro enzymatic assay. A common and sensitive method is a fluorescent-based assay. Below is a detailed representative protocol for such an experiment.
Determination of s-EH Inhibition using a Fluorescent Assay
1. Objective:
To determine the IC50 value of this compound against recombinant human and murine soluble epoxide hydrolase.
2. Materials:
-
Recombinant human s-EH
-
Recombinant murine s-EH
-
This compound
-
Fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer.
-
Dilute the recombinant human and murine s-EH enzymes to the desired concentration in the assay buffer.
-
Prepare the fluorescent substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the diluted enzyme solution (either human or murine s-EH) to the wells containing the inhibitor and controls.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time. The hydrolysis of the substrate by s-EH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation). The IC50 is the concentration of this compound that causes 50% inhibition of the s-EH enzyme activity.
-
Visualizations
Signaling Pathway of Soluble Epoxide Hydrolase
Caption: Soluble Epoxide Hydrolase (s-EH) Signaling Pathway.
Experimental Workflow for s-EH Inhibition Assay
Caption: Experimental Workflow for s-EH IC50 Determination.
References
- 1. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arete Therapeutics Initiates Phase 1 Clinical Trial For AR9281 as a First-in-Class Antihypertensive Agent - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of AR-9281: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of AR-9281, a potent and selective soluble epoxide hydrolase (s-EH) inhibitor. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.
This compound is an investigational compound that has been studied for its potential therapeutic effects in managing hypertension, inflammation, and type 2 diabetes.[1] As with any research chemical, understanding its properties and associated hazards is the first step toward safe disposal.
Key Chemical and Physical Properties of this compound
A summary of the quantitative data for this compound is presented below, offering a quick reference for its key characteristics.
| Property | Value |
| Molecular Formula | C₁₈H₂₉N₃O₂ |
| Molecular Weight | 319.44 g/mol |
| CAS Number | 913548-29-5 |
| Solubility | DMSO: ≥ 25 mg/mL |
| Storage (Powder) | -20°C for 3 years |
| Storage (in Solvent) | -80°C for 1 year |
Hazard Identification and Personal Protective Equipment (PPE)
While one safety data sheet indicates that this compound is not classified as a hazardous substance according to the Globally Harmonised System (GHS), it is crucial to handle it with care, as with all laboratory chemicals.[2] General guidance for urea-containing compounds suggests treating them as potentially hazardous.[3][4] Therefore, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary for large spills or if adequate ventilation is unavailable. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste involves a systematic process of segregation, collection, labeling, storage, and transfer. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [3]
Step 1: Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and labware (e.g., pipette tips, weighing boats), in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] Avoid mixing with other waste streams to prevent chemical reactions.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[4] The container must be compatible with the solvents used.
-
Empty Containers: Original containers of this compound should be handled as hazardous waste unless triple-rinsed, with the rinsate collected as liquid chemical waste.[6] After proper rinsing, labels on the container should be defaced before disposal as non-hazardous glass or plastic waste, in accordance with institutional policies.[6]
Step 2: Labeling
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards. Attach a completed hazardous waste label as soon as the first piece of waste is added to the container.[5]
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[4] This area should be away from incompatible materials.[5]
Step 4: Disposal
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by the facility's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4] All disposal activities must comply with local, state, and federal regulations.[2]
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Secure: Alert others in the area and restrict access. If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: Prevent the material from entering drains or waterways.[3]
-
Clean-up:
-
Decontaminate the Area: Thoroughly clean the spill area with soap and water or an appropriate laboratory decontaminant.[3]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste.
This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. However, it is imperative to always consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet (SDS) before handling or disposing of any chemical. By prioritizing safety and adhering to established guidelines, researchers can continue their vital work while safeguarding themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AR-9281
For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds is paramount. This guide provides essential safety protocols, operational plans, and disposal procedures for AR-9281, a potent and selective soluble epoxide hydrolase (s-EH) inhibitor. By adhering to these guidelines, you can minimize risk and ensure the integrity of your research.
This compound is a small molecule inhibitor of soluble epoxide hydrolase (s-EH), an enzyme that plays a crucial role in the metabolism of arachidonic acid.[1] Its use in research necessitates a thorough understanding of its properties and the implementation of rigorous safety measures.
Immediate Safety and Handling Protocols
The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following table summarizes the required PPE.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[2] |
| Face Protection | Face shield (in addition to goggles) | To provide a barrier against splashes to the face.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust.[2] | To prevent inhalation of the compound. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical to mitigate harm.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
| Spill | Avoid dust formation. Sweep up and shovel. Store in a suitable, closed container for disposal. Do not let the product enter drains.[2] |
Operational Plan: From Receipt to Disposal
A clear operational plan ensures consistency and safety throughout the lifecycle of this compound in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly closed container in a dry, well-ventilated place.
Preparation and Handling
-
Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the compound, use an analytical balance within a ventilated enclosure or a powder containment hood.
-
Solution Preparation : To prepare a stock solution, slowly add the powdered this compound to the desired solvent in a fume hood.
Experimental Protocol: Oral Administration in a Rodent Model of Hypertension
This protocol provides a step-by-step guide for a common application of this compound in preclinical research. This is a representative example, and specific parameters may need to be adjusted based on the experimental design.
Objective: To evaluate the effect of this compound on blood pressure in a rodent model of angiotensin II-induced hypertension.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Angiotensin II
-
Osmotic minipumps
-
Rodents (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood pressure monitoring system
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Hypertension Induction: Surgically implant osmotic minipumps filled with angiotensin II to induce hypertension.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
Oral Administration: Administer the this compound suspension or vehicle to the animals once daily via oral gavage.
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff system.
-
Data Analysis: Analyze the collected blood pressure data to determine the effect of this compound compared to the vehicle control group.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[2] |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste. |
| Animal Carcasses and Bedding | Dispose of in accordance with institutional guidelines for hazardous chemical waste. |
Mechanism of Action: this compound Signaling Pathway
This compound functions by inhibiting the soluble epoxide hydrolase (s-EH) enzyme. This inhibition alters the metabolism of arachidonic acid, leading to various physiological effects.
Caption: The signaling pathway of this compound, illustrating its inhibition of s-EH.
By inhibiting s-EH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs). Elevated EET levels, in turn, can lead to the inhibition of the pro-inflammatory NF-κB signaling pathway and promote vasodilation, contributing to its potential therapeutic effects.
By integrating these safety protocols, operational plans, and a clear understanding of its mechanism of action into your laboratory practices, you can handle this compound with confidence and contribute to the advancement of scientific knowledge.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
